PP102
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GSCSCSGTISPYGLRTCRATKTKPSHPTTKETHPQTLPT |
Origin of Product |
United States |
Foundational & Exploratory
PPQ-102 as a CFTR Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cystic fibrosis transmembrane conductance regulator (CFTR) is a crucial ion channel, and its dysfunction is implicated in several diseases, including cystic fibrosis and polycystic kidney disease. The identification and characterization of potent and specific CFTR inhibitors are paramount for both basic research and therapeutic development. This technical guide provides an in-depth overview of PPQ-102, a nanomolar-potency inhibitor of the CFTR chloride channel. We will delve into its mechanism of action, present quantitative data from key experimental assays, and provide detailed experimental protocols for its characterization. This document is intended to be a comprehensive resource for researchers and drug development professionals working with CFTR and its modulators.
Introduction to PPQ-102
PPQ-102 (7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione) is a member of the pyrimido-pyrrolo-quinoxalinedione (PPQ) class of compounds. It was identified through high-throughput screening as a potent and reversible inhibitor of the CFTR chloride channel.[1][2] A key feature of PPQ-102 is that it is uncharged at physiological pH, which distinguishes it from many other CFTR inhibitors.[2][3] This property makes its inhibitory action independent of the cell membrane potential, a significant advantage for consistent cellular activity.[3][4]
Mechanism of Action
PPQ-102 inhibits CFTR function by altering channel gating.[3][4] Single-channel patch-clamp studies have revealed that PPQ-102 does not block the channel pore directly. Instead, it stabilizes the closed state of the CFTR channel.[3][5] This is evidenced by a significant increase in the mean channel closed time with little to no change in the mean open time or single-channel conductance.[3] This mode of action suggests an interaction with a site on the cytoplasmic face of the CFTR protein, possibly at the nucleotide-binding domains (NBDs), rather than the channel pore itself.[6][7] The inhibition by PPQ-102 is reversible upon washout.[1]
Figure 1. Proposed mechanism of action for PPQ-102 as a CFTR inhibitor.
Quantitative Data
The inhibitory potency of PPQ-102 has been quantified across various experimental systems. The following tables summarize the key quantitative data for PPQ-102.
| Parameter | Value | Cell Line/System | Assay | Reference |
| IC50 | ~90 nM | FRT cells expressing CFTR | Short-Circuit Current (Isc) | [1][2][3] |
| IC50 | < 1 µM | T84 and human bronchial epithelial cells | Short-Circuit Current (Isc) | [3][8] |
| IC50 | ~500 nM | Embryonic kidney organ culture | Cyst growth inhibition | [5] |
| IC50 | 15.92 µM | Wild-type CFTR bronchial cells | Inhibition of SARS-CoV-2 replication | [9] |
| Inhibition | ~65% at 0.5 µM | CFTR-expressing FRT cells | Whole-cell patch clamp | [3] |
| Inhibition | ~60% at 0.5 µM | Embryonic kidney organ culture | Inhibition of cyst formation | [1] |
Table 1. Dose-response data for PPQ-102.
| Parameter | Value | Conditions | Assay | Reference |
| Unitary Conductance | No significant change | 1 µM PPQ-102 | Single-channel patch clamp | [3] |
| Channel Open Probability (Po) | Reduced from 0.50 to 0.14 | 1 µM PPQ-102 | Single-channel patch clamp | [3] |
| Mean Channel Open Time | No significant change | 1 µM PPQ-102 | Single-channel patch clamp | [3] |
| Mean Channel Closed Time | Significantly increased | 1 µM PPQ-102 | Single-channel patch clamp | [3] |
| Voltage Dependence | Voltage-independent block | - | Whole-cell patch clamp | [3][4] |
Table 2. Biophysical effects of PPQ-102 on CFTR channel gating.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize PPQ-102.
Halide-Sensitive YFP Quenching Assay (for High-Throughput Screening)
This assay is used for the initial screening of compounds for CFTR inhibitory activity. It relies on the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) by iodide influx through active CFTR channels.
Figure 2. Workflow for the halide-sensitive YFP quenching assay.
Materials:
-
Cells stably co-expressing wild-type or mutant CFTR and a halide-sensitive YFP (e.g., Fischer Rat Thyroid - FRT cells).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Chloride-free buffer (e.g., 137 mM Na-gluconate, 2.7 mM K-gluconate, 1.5 mM KH2PO4, 0.8 mM MgSO4, 1 mM Ca-gluconate, 10 mM HEPES, pH 7.4).
-
Iodide-containing buffer (replace Na-gluconate with NaI).
-
CFTR agonist cocktail (e.g., 10 µM Forskolin, 100 µM IBMX).
-
PPQ-102 stock solution in DMSO.
-
Fluorescence plate reader.
Procedure:
-
Seed cells in microplates and grow to confluence.
-
Wash the cells three times with 200 µL of chloride-free buffer.
-
Add 100 µL of chloride-free buffer containing the desired concentration of PPQ-102 or vehicle (DMSO). Incubate for 10-20 minutes.
-
Add 25 µL of the CFTR agonist cocktail to each well.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence (excitation ~485 nm, emission ~520 nm).
-
After a stable baseline is established, rapidly add 125 µL of iodide-containing buffer to each well.
-
Continue to record fluorescence for 5-10 minutes.
-
The rate of fluorescence quenching is proportional to the rate of iodide influx and thus CFTR activity. Calculate the initial rate of quenching for each well.
-
Compare the rates of quenching in the presence of PPQ-102 to the vehicle control to determine the percent inhibition.
Short-Circuit Current (Isc) Measurement in Ussing Chambers
This technique provides a quantitative measure of transepithelial ion transport. It is a gold-standard assay for studying CFTR function in polarized epithelial monolayers.
Materials:
-
Polarized epithelial cell monolayers (e.g., FRT, T84, or primary human bronchial epithelial cells) grown on permeable supports (e.g., Snapwell™ or Transwell® inserts).
-
Ussing chamber system with voltage-clamp amplifier.
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose).
-
CFTR agonists (e.g., 10 µM Forskolin, 100 µM IBMX, 100 µM CPT-cAMP).
-
PPQ-102 stock solution in DMSO.
-
Gas mixture (95% O2 / 5% CO2).
Procedure:
-
Equilibrate Ringer's solution to 37°C and bubble with 95% O2 / 5% CO2 to maintain pH at 7.4.
-
Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with the equilibrated Ringer's solution.
-
Voltage-clamp the transepithelial potential to 0 mV and continuously measure the short-circuit current (Isc).
-
Allow the baseline Isc to stabilize.
-
To isolate CFTR-mediated currents, other ion transport pathways can be inhibited (e.g., with amiloride for the epithelial sodium channel, ENaC).
-
Stimulate CFTR-dependent chloride secretion by adding a CFTR agonist cocktail to the basolateral side.
-
Once the stimulated Isc reaches a stable plateau, add cumulative concentrations of PPQ-102 to the apical compartment.
-
Record the inhibition of the Isc at each concentration.
-
Construct a dose-response curve and calculate the IC50 value.
Patch-Clamp Electrophysiology
Patch-clamp allows for the direct measurement of ion channel activity at the single-molecule or whole-cell level.
4.3.1. Whole-Cell Recording
Materials:
-
CFTR-expressing cells (e.g., FRT or HEK293 cells).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Pipette solution (intracellular): e.g., 130 mM NMDG-Cl, 2 mM MgCl2, 5 mM EGTA, 10 mM TES, 1 mM ATP, pH 7.2.
-
Bath solution (extracellular): e.g., 145 mM NMDG-Cl, 2 mM MgCl2, 1 mM CaCl2, 10 mM TES, 10 mM glucose, pH 7.4.
-
CFTR agonist (e.g., 10 µM Forskolin).
-
PPQ-102 stock solution.
Procedure:
-
Establish a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -40 mV).
-
Apply voltage steps (e.g., from -100 mV to +100 mV) to elicit currents and establish a baseline.
-
Activate CFTR by adding the agonist to the bath solution.
-
Once the CFTR current is stable, perfuse the bath with a solution containing PPQ-102.
-
Record the inhibition of the whole-cell current.
-
To assess voltage-dependence, analyze the current-voltage (I-V) relationship before and after the application of PPQ-102.
4.3.2. Single-Channel Recording (Excised Inside-Out Patch)
Materials:
-
Same as for whole-cell recording, with the following modifications to the solutions:
-
Pipette solution (extracellular): e.g., 140 mM NMDG-Cl, 5 mM MgCl2, 10 mM TES, pH 7.4.
-
Bath solution (intracellular): e.g., 140 mM NMDG-Cl, 5 mM MgCl2, 2 mM EGTA, 10 mM TES, 1 mM Mg-ATP, Protein Kinase A (PKA), pH 7.4.
-
PPQ-102.
Procedure:
-
Establish a cell-attached gigaohm seal.
-
Excise the patch of the membrane into the bath solution to achieve the inside-out configuration.
-
Apply a constant holding potential (e.g., +80 mV).
-
Activate CFTR channels in the patch by the presence of PKA and ATP in the bath.
-
Record baseline single-channel activity.
-
Add PPQ-102 to the bath solution and record the changes in channel gating.
-
Analyze the single-channel data to determine the open probability, mean open time, mean closed time, and unitary conductance.
Applications and Future Directions
PPQ-102 has proven to be a valuable research tool for studying the physiology and pathophysiology of CFTR. Its high potency and voltage-independent mechanism of action make it a reliable inhibitor for in vitro and ex vivo studies. It has been instrumental in demonstrating the role of CFTR in renal cyst expansion in models of polycystic kidney disease.[1][2][3]
While PPQ-102 itself has limitations for in vivo use due to low aqueous solubility and poor metabolic stability, it has served as a scaffold for the development of second-generation inhibitors with improved pharmacokinetic properties, such as BPO-27.[10] The continued study of PPQ-102 and its analogs will undoubtedly contribute to a deeper understanding of CFTR function and may lead to the development of novel therapies for CFTR-related diseases.
Conclusion
PPQ-102 is a potent and specific inhibitor of the CFTR chloride channel with a well-characterized mechanism of action. This technical guide provides a comprehensive overview of its properties and the experimental protocols used for its investigation. By serving as a centralized resource, we hope to facilitate further research into the role of CFTR in health and disease and to aid in the development of the next generation of CFTR modulators.
References
- 1. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Pyrimido-pyrrolo-oxazine-dione compound inhibitors of the cystic fibrosis transmembrane conductance regulator protein and uses therefor - Eureka | Patsnap [eureka.patsnap.com]
- 6. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of PPQ-102, a Potent CFTR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PPQ-102, a nanomolar potency inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This document details the core chemical features essential for its inhibitory activity, summarizes quantitative data from analog studies, outlines key experimental methodologies, and visualizes the relevant biological pathways.
Introduction to PPQ-102
PPQ-102, with the chemical name 7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione, is a potent and reversible inhibitor of the CFTR chloride channel with an IC50 of approximately 90 nM.[1][2][3] It belongs to a novel class of pyrimido-pyrrolo-quinoxalinedione (PPQ) compounds identified through high-throughput screening.[1][3] Unlike many other CFTR inhibitors, PPQ-102 is uncharged at physiological pH, making its inhibitory action independent of membrane potential.[1][3] Its primary mechanism of action is the stabilization of the closed state of the CFTR channel, thereby reducing chloride ion transport.[1][3] This activity has shown significant therapeutic potential in preclinical models of polycystic kidney disease (PKD) by preventing cyst expansion and reducing the size of pre-formed cysts.[1][3][4]
Core Structure-Activity Relationship (SAR) of PPQ Analogs
The exploration of 347 analogs of the pyrimido-pyrrolo-quinoxalinedione scaffold has elucidated key structural features governing the inhibition of CFTR.[1][3] The following table summarizes the crucial chemical moieties and their impact on inhibitory activity.
| Structural Region | Modification | Effect on CFTR Inhibition | Reference |
| Pyrrole Ring (Position 2) | Presence of a phenyl ring (substituted or unsubstituted) | Essential for activity. | [1] |
| Methyl substituents on the phenyl ring | Increased potency. | [1] | |
| Quinoxaline Core | Aromatization of the dihydro-pyrimido-pyrrolo-quinoxaline core (e.g., PPQ-102b) | Abolished activity. This modification removes the stereocenter, suggesting stereochemistry is crucial. | [1] |
| Furan Ring Analogs | Replacement with phenyl rings (e.g., PPQ-201, PPQ-202, PPQ-203, PPQ-209, PPQ-210) | Mildly reduced potency compared to furan-containing analogs like PPQ-101 and PPQ-102. | [1] |
| Chiral Center | Oxidation to abolish the chiral center | Loss of inhibition activity. | [1] |
Note: Detailed quantitative SAR data for the 347 analogs from the primary screening is located in the supporting information of the original publication by Tradtrantip et al. (2009) in the Journal of Medicinal Chemistry, which is not publicly available.
A related class of compounds, the benzopyrimido-pyrrolo-oxazinediones (BPOs), has also been developed. One notable example, BPO-27, exhibits even greater potency with an IC50 of approximately 8 nM and demonstrates improved metabolic stability and aqueous solubility compared to PPQ-102.[5]
Experimental Protocols
This section details the methodologies for the synthesis of PPQ-102 and the key biological assays used to characterize its activity.
Chemical Synthesis of PPQ-102
The synthesis of PPQ-102 is a multi-step process starting from commercially available 6-methyluracil.[1]
Step 1: Methylation of 6-methyluracil
-
Reagents: 6-methyluracil, dimethyl sulfate (Me2SO4), sodium hydroxide (NaOH)
-
Conditions: 40 °C for 4 hours
-
Product: 1,3,6-trimethyluracil (Yield: 43%)
Step 2: Friedel–Crafts Acylation
-
Reagents: 1,3,6-trimethyluracil, benzoyl chloride (PhCOCl), zinc chloride (ZnCl2), toluene
-
Conditions: Reflux for 6 hours
-
Product: 5-benzoyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (Yield: 28%)
Step 3: Bromination
-
Reagents: 5-benzoyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione, bromine (Br2), chloroform (CHCl3)
-
Conditions: Room temperature for 2 hours
-
Product: 5-(bromo(phenyl)methyl)-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (Yield: 57%)
Step 4: Reaction with N-(2-aminophenyl)acetamide
-
Reagents: 5-(bromo(phenyl)methyl)-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione, N-(2-aminophenyl)acetamide
-
Conditions: Microwave irradiation at 170 °C for 1 hour
-
Product: Amino-protected intermediate (Yield: 51%)
Step 5: Deprotection
-
Reagents: Amino-protected intermediate, hydrochloric acid (HCl)
-
Conditions: Reflux for 6 hours
-
Product: Deprotected intermediate (Yield: 67%)
Step 6: Final Cyclization
-
Reagents: Deprotected intermediate, 5-methylfuran-2-carbaldehyde
-
Conditions: 170 °C for 10 minutes
-
Product: PPQ-102 (Yield: 43%)
Biological Assays
This electrophysiological technique is used to directly measure CFTR-mediated chloride transport across an epithelial cell monolayer.
-
Cell Lines: Fischer rat thyroid (FRT) cells stably expressing human CFTR, T84 human colonic epithelial cells, or primary human bronchial epithelial cells.
-
Procedure:
-
Epithelial cells are cultured on permeable supports to form a polarized monolayer.
-
The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer.
-
A transepithelial chloride gradient is established, and the basolateral membrane is permeabilized with an ionophore like amphotericin B to isolate the apical membrane conductance.
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects the net ion transport, is measured.
-
CFTR is activated by adding a cAMP agonist, such as forskolin (10-20 µM), to the bathing solution.[6][7]
-
Once a stable stimulated current is achieved, PPQ-102 is added at various concentrations to the apical side to determine the dose-dependent inhibition of the CFTR-mediated chloride current.[6]
-
The IC50 value is calculated from the resulting dose-response curve.
-
This technique allows for the study of the activity of single CFTR channels.
-
Cell Line: FRT cells expressing CFTR.
-
Procedure:
-
A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane (gigaseal).
-
This isolates a small patch of the membrane, often containing one or a few ion channels.
-
The electrical current passing through the channels in the patch is recorded.
-
CFTR channels are activated with forskolin (10 µM) and IBMX (100 µM).
-
PPQ-102 (e.g., 1 µM) is then applied to the bath solution.
-
Changes in channel open probability (Po), mean open time, and mean closed time are analyzed to determine the mechanism of inhibition. For PPQ-102, a significant increase in the mean channel closed time is observed, indicating stabilization of the closed state.[1]
-
This ex vivo model is used to assess the efficacy of compounds in preventing and reversing cyst formation.
-
Tissue: Embryonic kidneys (E13.5) from mice.
-
Procedure:
-
Embryonic kidneys are dissected and cultured in a defined medium.
-
To induce cyst formation, a cAMP analog, 8-Br-cAMP (100 µM), is added to the culture medium.
-
To test for prevention of cyst formation, PPQ-102 (at concentrations ranging from 0.5 to 5 µM) is added to the medium along with 8-Br-cAMP at the beginning of the culture period.[4][8]
-
To test for reversal of pre-formed cysts, kidneys are first cultured with 8-Br-cAMP for a period to allow cysts to develop, and then PPQ-102 is added to the medium.
-
Cyst volume is monitored and quantified over several days using light microscopy and image analysis.[4]
-
Signaling Pathways and Experimental Workflows
The inhibitory effect of PPQ-102 on CFTR has significant implications for diseases characterized by excessive CFTR-mediated fluid secretion, such as polycystic kidney disease.
CFTR-Mediated Cyst Growth in Polycystic Kidney Disease and Inhibition by PPQ-102
In autosomal dominant polycystic kidney disease (ADPKD), the primary genetic defects in PKD1 or PKD2 lead to a cascade of events that includes the upregulation of intracellular cyclic AMP (cAMP).[9] This elevated cAMP level hyperactivates the CFTR chloride channel located on the apical membrane of cyst-lining epithelial cells.[1][9] The overactive CFTR channels mediate the secretion of chloride ions into the cyst lumen, which is followed by the osmotic movement of water, leading to cyst formation and expansion.[2][9]
References
- 1. A role for CFTR in human autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent, metabolically stable benzopyrimido-pyrrolo-oxazine-dione (BPO) CFTR inhibitors for polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.5. Short‐circuit current measurements [bio-protocol.org]
- 7. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Small-Molecule CFTR Inhibitors Slow Cyst Growth in Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
PPQ-102: A Comprehensive Technical Guide to its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
PPQ-102, a potent and selective pyrimido-pyrrolo-quinoxalinedione, has emerged as a critical tool in the study of ion channel modulation. This document provides an in-depth technical overview of the biological targets and associated signaling pathways of PPQ-102. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the underlying molecular mechanisms.
Primary Biological Target: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
The principal biological target of PPQ-102 is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a crucial anion channel.[1][2][3][4] PPQ-102 is a highly potent, reversible, and voltage-independent inhibitor of the CFTR chloride channel.[1][5][6]
Mechanism of Action
PPQ-102 exerts its inhibitory effect by stabilizing the closed state of the CFTR channel, thereby reducing chloride ion conductance.[2][6] This mechanism of action is distinct from other classes of CFTR inhibitors as PPQ-102 is uncharged at physiological pH, meaning its efficacy is not dependent on membrane potential.[2][3] Patch-clamp analyses have confirmed this voltage-independent inhibition.[2][6] The interaction is believed to be allosteric, occurring at the nucleotide-binding domains on the intracellular surface of CFTR.[7]
Quantitative Data Summary
The potency of PPQ-102 as a CFTR inhibitor has been quantified in various experimental systems. The following tables summarize the key quantitative data available for PPQ-102 and related compounds.
| Compound | Assay Type | Cell Line/System | IC50 | Reference |
| PPQ-102 | CFTR Chloride Current Inhibition | Cell-free assay | ~90 nM | [1] |
| PPQ-102 | CFTR Chloride Conductance | FRT cells expressing CFTR | ~90 nM | [2] |
| PPQ-102 | Short-circuit current | T84 and bronchial epithelial cells | < 1 µM | [2] |
| CFTRinh-172 | CFTR Inhibition | Dependent on cell type and membrane potential | 3-5 µM | [2] |
| GlyH-101 | CFTR Inhibition | Dependent on cell type and membrane potential | 3-5 µM | [2] |
Table 1: Inhibitory concentrations (IC50) of PPQ-102 and other CFTR inhibitors.
Structure-activity relationship (SAR) studies on a series of pyrimido-pyrrolo-quinoxalinedione analogs led to the identification of PPQ-102 as the most potent inhibitor.[2] Out of 347 analogues screened, 54 compounds showed greater than 50% inhibition of CFTR-mediated iodide influx at a concentration of 25 µM.[2]
Signaling Pathways
The primary signaling pathway influenced by PPQ-102 is the direct modulation of CFTR activity. However, downstream consequences of CFTR inhibition, particularly in specific cellular contexts, have been identified, linking it to other significant signaling cascades.
CFTR-Mediated Ion Transport
CFTR is a cAMP-regulated channel, and its inhibition by PPQ-102 directly impacts the transport of chloride and other anions across the cell membrane. This has profound effects on epithelial fluid secretion.[8]
VEGF and EGFR Signaling in Airway Epithelial Cells
In airway epithelial cells, dysfunction of CFTR, including its inhibition by PPQ-102, has been shown to induce the synthesis of Vascular Endothelial Growth Factor-A (VEGF-A).[7] This process is dependent on the phosphorylation of the Epidermal Growth Factor Receptor (EGFR).[7]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
YFP-Based Iodide Influx Assay for CFTR Inhibition
This high-throughput screening assay measures CFTR activity by monitoring the quenching of Yellow Fluorescent Protein (YFP) fluorescence by iodide influx.
Workflow:
References
- 1. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ex Vivo Embryonic Kidney Culture – PKD Research Resource Consortium [pkd-rrc.org]
- 3. Experimental Models of Polycystic Kidney Disease: Applications and Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances and Challenges in Modeling Autosomal Dominant Polycystic Kidney Disease: A Focus on Kidney Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CFTR dysfunction induces vascular endothelial growth factor synthesis in airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
In Vitro Characterization of PPQ-102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of PPQ-102, a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the pharmacological properties of PPQ-102 and the methodologies employed for its evaluation.
Core Pharmacological Data
PPQ-102 has been identified as a nanomolar potency inhibitor of the CFTR chloride channel.[1][2] Unlike many other CFTR inhibitors, PPQ-102 is uncharged at physiological pH, which prevents its efficacy from being diminished by the negative intracellular membrane potential.[1][2] The key quantitative data for PPQ-102 are summarized in the table below.
| Parameter | Value | Cell/System | Assay Type | Reference |
| IC50 | ~90 nM | FRT cells expressing human CFTR | Short-Circuit Current | [1][3] |
| Mechanism of Action | Voltage-independent block; Stabilization of the channel closed state | CFTR-expressing FRT cells | Patch-Clamp | [1][2] |
| Effect on Channel Gating | Reduced channel open probability (Po) from 0.50 to 0.14; Increased mean channel closed time | Excised inside-out membrane patches from CFTR-expressing FRT cells | Single-Channel Patch-Clamp | [1] |
| Inhibition of Cyst Formation | ~60% inhibition at 0.5 µM; Near complete absence of cysts at 2.5 and 5 µM | Embryonic mouse kidney organ culture model of Polycystic Kidney Disease (PKD) | Organ Culture | [3][4] |
| Reversibility | Reversible | FRT cells expressing human CFTR | Short-Circuit Current (Washout Experiment) | [1][3] |
| Cell Permeability | Cell-permeable | N/A | Inferred from activity in whole-cell assays | [5] |
Signaling Pathway and Mechanism of Action
PPQ-102 exerts its inhibitory effect on the CFTR chloride channel through a mechanism that involves the stabilization of the channel's closed state.[1][2] The CFTR channel's gating is a complex process regulated by phosphorylation of its Regulatory (R) domain by protein kinase A (PKA) and the binding and hydrolysis of ATP at its Nucleotide-Binding Domains (NBDs).[1][2][3][4] PPQ-102 is thought to act at an intracellular site, potentially the NBDs, to favor the closed conformation of the channel, thereby reducing the probability of channel opening and decreasing chloride ion flux.[1] This voltage-independent mechanism of action is a key characteristic of PPQ-102.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments used in the in vitro characterization of PPQ-102.
YFP-Based Halide Influx Assay
This cell-based fluorescence assay is a high-throughput method to screen for and characterize CFTR inhibitors. It relies on the quenching of Yellow Fluorescent Protein (YFP) fluorescence by iodide ions.
-
Cell Culture: Fischer Rat Thyroid (FRT) cells co-expressing human CFTR and a halide-sensitive YFP variant are cultured in 96-well black-walled microplates until confluent.
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer (e.g., PBS).
-
Add the test compound (PPQ-102) at various concentrations to the wells and incubate.
-
Activate CFTR using a cocktail of agonists (e.g., forskolin and IBMX).
-
Measure baseline YFP fluorescence using a fluorescence plate reader.
-
Rapidly add an iodide-containing buffer.
-
Monitor the rate of YFP fluorescence quenching over time. The rate of quenching is proportional to the rate of iodide influx through CFTR channels.
-
-
Data Analysis: The initial rate of fluorescence decrease is calculated for each concentration of the inhibitor. These rates are then used to generate a dose-response curve and determine the IC50 value.
Short-Circuit Current (Isc) Measurements
This electrophysiological technique provides a quantitative measure of net ion transport across an epithelial monolayer.
-
Cell Culture: Human colonic carcinoma (T84) cells or FRT cells expressing CFTR are grown on permeable filter supports until a confluent and polarized monolayer is formed, as indicated by a high transepithelial electrical resistance.
-
Ussing Chamber Setup:
-
The filter support with the cell monolayer is mounted in an Ussing chamber, separating two buffer-filled hemichambers (apical and basolateral).
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is measured.
-
-
Assay Procedure:
-
To isolate CFTR-mediated chloride current, the basolateral membrane is permeabilized with a pore-forming agent like amphotericin B, and a chloride concentration gradient is established across the monolayer.
-
CFTR is maximally activated with agonists such as forskolin.
-
PPQ-102 is added cumulatively to the apical side, and the change in Isc is recorded.
-
-
Data Analysis: The percentage of inhibition of the stimulated Isc is calculated for each concentration of PPQ-102 to determine the IC50.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity at the single-channel or whole-cell level.
-
Cell Preparation: FRT cells expressing CFTR are used for patch-clamp recordings.
-
Whole-Cell Configuration:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to gain electrical access to the whole cell.
-
The membrane potential is clamped, and the total CFTR-mediated current is measured in response to voltage steps before and after the application of PPQ-102. This configuration is used to assess the voltage independence of the block.
-
-
Excised Inside-Out Patch Configuration:
-
After forming a seal, the pipette is withdrawn to excise a small patch of membrane, with the intracellular side facing the bath solution.
-
This allows for the direct application of ATP and PKA to the intracellular face of the channel to control its activation.
-
The activity of a single CFTR channel can be recorded. PPQ-102 is then added to the bath to observe its effects on channel gating properties, such as open probability, open time, and closed time.
-
-
Data Analysis: Single-channel recordings are analyzed to determine the open probability (Po), mean open time, and mean closed time before and after the addition of PPQ-102.
Experimental and Developmental Workflow
The identification and characterization of PPQ-102 followed a logical progression from high-throughput screening to detailed mechanistic studies.
Logical Progression of PPQ-102 Development
The development of PPQ-102 stemmed from a large-scale screening effort to identify novel CFTR inhibitors, followed by systematic chemical optimization and in-depth pharmacological evaluation.
References
- 1. The gating of the CFTR channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The gating of the CFTR channel - ProQuest [proquest.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The CFTR Ion Channel: Gating, Regulation, and Anion Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ussing Chamber Measurements for CFTR Function [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of PPQ-102
This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of PPQ-102, a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). The information is compiled from publicly available research, focusing on quantitative data, experimental methodologies, and the underlying mechanism of action.
Introduction to PPQ-102
PPQ-102, with the chemical name 7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione, is a novel pyrimido-pyrrolo-quinoxalinedione compound identified through high-throughput screening.[1][2] It is a potent, reversible, and uncharged inhibitor of the CFTR chloride channel.[1][2][3] Its efficacy in reducing cyst formation in preclinical models of polycystic kidney disease (PKD) has highlighted its potential as a therapeutic agent for diseases associated with excessive CFTR activity, such as secretory diarrheas and PKD.[1][2]
Pharmacodynamics
The primary pharmacodynamic effect of PPQ-102 is the inhibition of the CFTR chloride channel. This section details its mechanism of action and in vitro efficacy.
Mechanism of Action
PPQ-102 acts as a direct inhibitor of the CFTR chloride channel. Patch-clamp analyses have revealed that it stabilizes the closed state of the channel, thereby reducing the probability of the channel being open.[1][2] This mechanism is distinct from a simple pore block. The inhibition by PPQ-102 is voltage-independent, a characteristic attributed to its neutral charge at physiological pH.[1][2][4] This property prevents the molecule from being influenced by the cell's membrane potential, which can affect the efficacy and cellular distribution of charged inhibitors. The relatively slow onset of inhibition suggests an intracellular site of action, possibly at the nucleotide-binding domains of the CFTR protein.[1]
In Vitro Potency and Efficacy
PPQ-102 is a highly potent inhibitor of CFTR, as demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50). Its efficacy has been confirmed in various cell-based and organ culture assays.
Table 1: In Vitro Potency and Efficacy of PPQ-102
| Parameter | Value | Cell/Model System | Comments | Reference |
| IC50 | ~90 nM | Fischer Rat Thyroid (FRT) cells expressing human CFTR | Measured via inhibition of CFTR-mediated chloride current. | [1][2][3][4][5] |
| Inhibition of Cyst Formation | ~60% inhibition at 0.5 µM | Embryonic mouse kidney organ culture model of PKD | Cysts induced by 8-Br-cAMP. | [1][3][5] |
| Inhibition of Cyst Formation | Near complete at 2.5 µM and 5 µM | Embryonic mouse kidney organ culture model of PKD | Cysts induced by 8-Br-cAMP. | [1][3][5] |
| Reduction of Preformed Cysts | Significant reduction | Embryonic mouse kidney organ culture model of PKD | PPQ-102 added after cyst formation. | [1][3][5] |
Pharmacokinetics
Detailed pharmacokinetic data for PPQ-102, including absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in the public domain. The available information primarily focuses on its physicochemical properties relevant to its mechanism of action.
Physicochemical Properties
Table 2: Physicochemical Properties of PPQ-102
| Property | Value/Description | Implication | Reference |
| Charge at physiological pH | Uncharged | Not subject to membrane potential-dependent cellular partitioning or block efficiency. | [1][2] |
| Reversibility | Reversible | Inhibition can be washed out, restoring CFTR function. | [1][3] |
Solubility and Formulation
For research purposes, PPQ-102 can be dissolved in various solvents for in vitro and in vivo studies.
Table 3: Solubility and Formulation of PPQ-102
| Solvent/Formulation | Concentration | Use | Reference |
| DMSO | 50 mg/mL (114.03 mM) | In vitro stock solution | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.5 mg/mL (5.70 mM) | In vivo administration | [3][6] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (5.70 mM) | In vivo administration | [3][6] |
Experimental Protocols
This section outlines the methodologies used in key experiments to characterize the pharmacodynamics of PPQ-102.
Short-Circuit Current Measurements
This technique is used to measure ion transport across an epithelial monolayer. It was employed to determine the IC50 of PPQ-102.
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR, or human epithelial cell lines like T84 or Calu-3, are cultured on permeable supports to form a polarized monolayer.
-
Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. Each side is bathed in a physiological salt solution.
-
Measurement: The transepithelial voltage is clamped to 0 mV, and the current required to maintain this clamp (the short-circuit current, Isc) is recorded. This Isc is a measure of net ion transport.
-
Protocol:
-
After baseline Isc is established, CFTR is activated by adding a cAMP agonist (e.g., forskolin) to the bathing solution.
-
Once the stimulated Isc reaches a plateau, increasing concentrations of PPQ-102 are added to the apical or basolateral side.
-
The reduction in the stimulated Isc is measured to determine the inhibitory effect of PPQ-102.
-
The IC50 is calculated from the dose-response curve.
-
Patch-Clamp Electrophysiology
Patch-clamp analysis provides detailed information about the activity of single ion channels.
-
Cell Preparation: FRT cells expressing CFTR are used.
-
Configuration: Whole-cell or single-channel patch-clamp recordings are performed.
-
Protocol:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
In the whole-cell configuration, the membrane patch is ruptured to allow electrical access to the entire cell. In the single-channel configuration, a small patch of membrane containing one or more channels is isolated.
-
The membrane potential is held constant, and the flow of current through the CFTR channels is recorded.
-
CFTR is activated with a cAMP agonist.
-
PPQ-102 is applied, and changes in channel open probability, open time, and closed time are measured to elucidate its mechanism of action.
-
Embryonic Kidney Organ Culture Model of Polycystic Kidney Disease
This ex vivo model is used to assess the efficacy of compounds in preventing or reversing cyst formation.
-
Organ Harvest: Kidneys are harvested from embryonic day 13.5 mice.
-
Culture: The embryonic kidneys are placed on a permeable support and cultured in a defined medium.
-
Cyst Induction: To induce cyst formation, a cAMP agonist such as 8-bromo-cAMP (8-Br-cAMP) is added to the culture medium.
-
Treatment:
-
Prevention Assay: PPQ-102 is added to the medium along with the cAMP agonist at the beginning of the culture period.
-
Reversal Assay: Cysts are allowed to form for a few days in the presence of the cAMP agonist, after which PPQ-102 is added to the medium.
-
-
Analysis: The kidneys are imaged daily using light microscopy. The number and size of the cysts are quantified to determine the effect of PPQ-102.
Signaling Pathways and Visualizations
The primary signaling pathway relevant to the action of PPQ-102 is the cAMP-dependent activation of CFTR. PPQ-102 inhibits the final step of this pathway, the opening of the CFTR channel.
CFTR Activation Pathway
Caption: cAMP-dependent signaling pathway for CFTR activation and its inhibition by PPQ-102.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of PPQ-102 using short-circuit current analysis.
Conclusion and Future Directions
PPQ-102 is a highly potent, reversible, and uncharged inhibitor of the CFTR chloride channel with demonstrated efficacy in a preclinical model of polycystic kidney disease. Its mechanism of action, involving the stabilization of the channel's closed state, and its favorable physicochemical property of being uncharged at physiological pH, make it a promising lead compound.
Further research is needed to fully characterize the pharmacokinetic profile of PPQ-102, including its absorption, distribution, metabolism, and excretion. While an optimized derivative, BPO-27, has been developed with improved metabolic stability and aqueous solubility, in vivo efficacy studies in animal models of PKD and secretory diarrhea are crucial next steps for PPQ-102 or its analogs.[4][7] The detailed data presented in this guide should serve as a valuable resource for researchers and drug development professionals working on CFTR inhibitors and related diseases.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ex Vivo Embryonic Kidney Culture – PKD Research Resource Consortium [pkd-rrc.org]
- 5. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cAMP/protein kinase A activates cystic fibrosis transmembrane conductance regulator for ATP release from rat skeletal muscle during low pH or contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Effects of PPQ-102 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular effects of PPQ-102, a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2][3] This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of its cellular impact.
Core Mechanism of Action: CFTR Chloride Channel Inhibition
PPQ-102 is a cell-permeable pyrimido-pyrrolo-quinoxalinedione that acts as a highly potent inhibitor of the CFTR chloride channel.[3] Unlike many other inhibitors, PPQ-102 is uncharged at physiological pH, meaning its efficacy is not dependent on membrane potential.[2][4] Electrophysiological studies have revealed that PPQ-102 does not block the channel pore directly or alter its unitary conductance.[4] Instead, it modifies channel gating by stabilizing the closed state of the CFTR channel.[2][4] This results in a marked reduction in channel activity due to less frequent channel openings and a significant increase in the mean channel closed time.[4] This action is thought to occur at the nucleotide-binding domain(s) on the intracellular surface of the CFTR protein.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of PPQ-102 treatment across various experimental models.
Table 1: Potency and Efficacy of PPQ-102
| Parameter | Value | Cell/Model System | Comments | Source |
| IC₅₀ | ~90 nM | CFTR-expressing epithelial cells | Complete inhibition of CFTR chloride current. | [1][2][4][5] |
| Inhibition of CFTR Current | ~65% | CFTR-expressing FRT cells | At 0.5 µM concentration. | [4] |
| Channel Open Probability (Pₒ) | Reduced from 0.50 to 0.14 | Single-channel patch clamp | At 1 µM concentration. | [4] |
Table 2: Effects of PPQ-102 on Polycystic Kidney Disease (PKD) Model
| Concentration | Effect | Model System | Comments | Source |
| 0.5 µM | ~60% inhibition of cyst formation | Neonatal kidney organ culture | Prevents cyst expansion. | [1][4] |
| 2.5 µM | Near complete absence of cysts | Neonatal kidney organ culture | Prevents cyst expansion. | [1][4][6] |
| 5 µM | Near complete absence of cysts | Neonatal kidney organ culture | Prevents cyst expansion and reduces the size of preformed cysts. | [1][4][6] |
Table 3: Selectivity Profile of PPQ-102
| Channel/Pathway | Concentration | Effect | Cell System | Source |
| Calcium-activated Cl⁻ channels | 10 µM and 20 µM | Little to no inhibition | Cystic fibrosis human bronchial cells | [4] |
| Cellular cAMP Production | 10 µM | No significant effect | CHO-K1 cells | [4] |
| VRAC/LRRC8 Conductance | 20-30 µM | >85% inhibition | N/A | [7] |
| Regulatory Volume Decrease (RVD) | 10 µM | 30% inhibition | N/A | [7] |
| Regulatory Volume Decrease (RVD) | 30 µM | Full inhibition | N/A | [7] |
Detailed Cellular Effects
The principal cellular effect of PPQ-102 is the potent and reversible inhibition of CFTR-mediated chloride currents.[1] In permeabilized epithelial monolayers (e.g., T84 intestinal and human bronchial cells), PPQ-102 inhibits forskolin-stimulated short-circuit current with an IC₅₀ well below 1 µM, achieving nearly 100% inhibition at higher concentrations.[4] Whole-cell patch-clamp analysis in CFTR-expressing FRT cells confirms this potent inhibition and demonstrates a linear current-voltage relationship, indicating a voltage-independent block mechanism.[4]
PPQ-102 exhibits a degree of selectivity for CFTR. Studies have shown it does not significantly inhibit calcium-activated chloride channels, nor does it affect basal or forskolin-stimulated cellular cAMP production.[4] However, at higher concentrations (micromolar range), PPQ-102 can inhibit volume-regulated anion channels (VRAC/LRRC8) and the associated regulatory volume decrease process.[7]
In a neonatal kidney organ culture model, a key system for studying PKD, PPQ-102 has demonstrated significant therapeutic potential.[2] CFTR-mediated fluid secretion is a major driver of cyst expansion in PKD. PPQ-102 effectively prevents the formation and expansion of cysts induced by cAMP agonists.[4] Furthermore, it can reduce the size of pre-formed cysts, suggesting it could be used to not only halt but also reverse disease progression in this context.[4][5]
In cultured airway epithelial cells (NCI-H292), PPQ-102 at a concentration of 1 µM has been shown to increase the production of vascular endothelial growth factor-A (VEGF-A).[3] This effect was linked to the triggering of epidermal growth factor receptor (EGFR) phosphorylation.[3]
Experimental Protocols
-
Objective: To measure CFTR-dependent ion transport across a confluent epithelial cell monolayer.
-
Methodology:
-
Human intestinal (T84) or bronchial epithelial cells are seeded at high density on permeable filter supports and cultured until a confluent, high-resistance monolayer is formed.
-
The filter support is mounted in an Ussing chamber, with apical and basolateral sides bathed in identical physiological saline solutions. The system is maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
A voltage clamp is used to maintain the transepithelial potential difference at 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.
-
To isolate CFTR-mediated current, the basolateral membrane is permeabilized with amphotericin B, and a transepithelial chloride gradient is established.
-
CFTR is maximally activated using a combination of agonists, typically 10 µM forskolin and 100 µM IBMX.
-
Once a stable stimulated Isc is achieved, PPQ-102 is added cumulatively to the apical bath to determine a dose-response relationship and calculate the IC₅₀.
-
-
Objective: To study the effect of PPQ-102 on CFTR channel activity at the whole-cell and single-channel level.
-
Methodology (Whole-Cell):
-
CFTR-expressing Fischer Rat Thyroid (FRT) cells are used.
-
The whole-cell configuration of the patch-clamp technique is established. The pipette solution contains a low Cl⁻ concentration, while the bath solution contains a high Cl⁻ concentration.
-
Membrane potential is held at a constant value, and voltage steps are applied to generate current-voltage (I-V) relationships.
-
CFTR is activated with 10 µM forskolin.
-
PPQ-102 is added to the bath solution, and the inhibition of the whole-cell CFTR chloride current is measured.
-
-
Methodology (Cell-Attached Patch for Single Channel):
-
A high-resistance seal is formed between the patch pipette and the membrane of a CFTR-expressing cell.
-
The patch is excised or remains cell-attached. The pipette contains CFTR activators (e.g., PKA, ATP).
-
Single-channel currents are recorded at a fixed membrane potential (e.g., +80 mV).
-
PPQ-102 (e.g., 1 µM) is added, and changes in channel open probability (Pₒ), mean open time, and mean closed time are analyzed.
-
-
Objective: To assess the efficacy of PPQ-102 in preventing and reversing cyst formation.
-
Methodology:
-
Embryonic kidneys are harvested from E13.5 mice.
-
The kidneys are placed on a porous membrane support and cultured in a defined medium.
-
To induce cyst formation, the culture medium is supplemented with a CFTR agonist such as 8-Br-cAMP.
-
For prevention studies, PPQ-102 (at concentrations from 0.5 µM to 5 µM) is added to the medium at the start of the culture period along with the agonist.
-
For reversal studies, cysts are allowed to form for several days in the agonist-containing medium, after which PPQ-102 is added.
-
Kidneys are cultured for 3-4 days, and cyst formation is monitored daily using light microscopy.
-
The efficacy of PPQ-102 is quantified by measuring the total area occupied by cysts relative to the total kidney area.
-
-
Objective: To determine if PPQ-102 affects cellular cAMP levels.
-
Methodology:
-
Chinese Hamster Ovary (CHO-K1) cells are cultured in appropriate plates.
-
Cells are treated with either vehicle control, 10 µM PPQ-102, 20 µM forskolin (positive control), or a combination of forskolin and PPQ-102.
-
Following incubation, the cells are lysed.
-
The concentration of cAMP in the cell lysates is quantified using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Results are compared between treatment groups to assess the effect of PPQ-102 on basal and forskolin-stimulated cAMP levels.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFTR pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
PPQ-102: A Technical Guide to its Effects on Ion Channel Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
PPQ-102 (7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione) is a potent, small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. Identified through high-throughput screening, it represents a novel class of pyrimido-pyrrolo-quinoxalinedione (PPQ) compounds. A key feature of PPQ-102 is that it is uncharged at physiological pH, which allows its inhibitory action to be independent of membrane potential, a significant advantage over previous, negatively charged CFTR inhibitors. Electrophysiological studies have demonstrated that PPQ-102 acts by stabilizing the closed state of the CFTR channel, thereby reducing its open probability. With a half-maximal inhibitory concentration (IC50) in the nanomolar range for CFTR, it is one of the most potent inhibitors identified to date. While highly potent for CFTR, it also exhibits inhibitory effects on the Volume-Regulated Anion Channel (VRAC), albeit at much higher concentrations. This document provides a comprehensive technical overview of the quantitative effects of PPQ-102 on ion channels, detailed experimental methodologies, and its mechanism of action.
Quantitative Data on Ion Channel Inhibition
The inhibitory effects of PPQ-102 have been quantified on several ion channels, with the most potent and primary effect observed on the CFTR chloride channel.
Table 1: Inhibitory Potency (IC50) of PPQ-102 on Various Ion Channels
| Ion Channel | Cell Line | Method | IC50 | Reference |
| CFTR | FRT cells expressing CFTR | Short-circuit current | ~90 nM | |
| VRAC / LRRC8 | HEK-293 cells | Whole-cell patch clamp | 19.6 ± 1.5 µM | |
| Ca²⁺-activated Cl⁻ Channels | Cystic fibrosis human bronchial cells | UTP-induced Cl⁻ currents | No significant inhibition at 10 or 20 µM |
Table 2: Single-Channel Electrophysiology of PPQ-102 on CFTR
Data obtained from cell-attached patch-clamp recordings on CFTR-expressing FRT cells. CFTR was activated by 10 µM forskolin and 100 µM IBMX. Pipette potential was +80 mV.
| Parameter | Control | 1 µM PPQ-102 | Reference |
| Open Probability (Po) | 0.50 ± 0.04 | 0.14 ± 0.03 | |
| Mean Channel Open Time | No significant change | No significant change | |
| Mean Channel Closed Time | Baseline | Greatly increased | |
| Unitary Conductance | 7 pS | 7 pS (no change) |
Mechanism of Action
PPQ-102 inhibits CFTR through a non-competitive, voltage-independent mechanism. Unlike many ion channel blockers that plug the pore, PPQ-102 modulates the channel's gating kinetics.
-
Stabilization of the Closed State : Single-channel patch-clamp data reveals that PPQ-102 does not alter the conductance of the CFTR channel but significantly reduces the channel's open probability by prolonging its dwell time in the closed state.
-
Voltage-Independent Block : The linear current-voltage (I-V) relationship of CFTR is maintained in the presence of PPQ-102. This, along with its neutral charge at physiological pH, confirms that its inhibitory action is not dependent on the membrane potential.
-
Intracellular Site of Action : The observation that inhibition occurs over several minutes at lower concentrations suggests an intracellular site of action. The reduced potency of PPQ-102 in the presence of CFTR agonists that bind directly to the channel (like apigenin and IBMX) is consistent with PPQ-102 acting at the nucleotide-binding domain(s) on the intracellular side of CFTR. The inhibition by PPQ-102 is reversible upon washout.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of PPQ-102 on ion channels.
Patch-Clamp Electrophysiology
Patch-clamp recordings are the gold standard for studying ion channel function and were used to determine the specific mechanism of PPQ-102's effect on CFTR at the single-molecule level.
Cell Preparation:
-
Fischer Rat Thyroid (FRT) cells stably expressing human CFTR were cultured at 37°C in 5% CO₂.
-
For experiments, cells were plated on glass coverslips and used 2-3 days after plating.
Whole-Cell Configuration:
-
Solutions :
-
External (Bath) Solution (Representative): 145 mM NaCl, 4 mM CsCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM TES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (Representative): 113 mM L-aspartic acid, 113 mM CsOH, 27 mM CsCl, 1 mM NaCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM TES, 3 mM MgATP (pH 7.2 with CsOH).
-
-
Recording :
-
Borosilicate glass pipettes with a resistance of 4-8 MΩ were used.
-
A giga-ohm seal was formed between the pipette and the cell membrane. The membrane patch was then ruptured to achieve the whole-cell configuration.
-
Cells were held at a potential of 0 mV, and currents were elicited by stepping to voltages between -100 mV and +100 mV in 20 mV increments.
-
CFTR was stimulated by adding 10 µM forskolin to the bath solution.
-
Baseline currents were recorded, followed by perfusion of PPQ-102 (e.g., 500 nM) to measure the extent of inhibition.
-
Cell-Attached (Single-Channel) Configuration:
-
Solutions : High-resistance seals were formed using the same solutions as the whole-cell configuration, but the cell membrane was left intact.
-
Recording :
-
The pipette potential was held at +80 mV.
-
CFTR channels within the patch were activated by adding 10 µM forskolin and 100 µM IBMX to the bath, which freely diffuses across the membrane to activate the channels.
-
Baseline single-channel activity was recorded.
-
PPQ-102 (e.g., 1 µM) was then added to the bath to observe its effect on single-channel gating properties (open/closed times, open probability).
-
Methodological & Application
Application Notes and Protocols for PPQ-102 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPQ-102 is a potent, reversible, and voltage-independent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1] It exhibits an IC50 of approximately 90 nM and acts by stabilizing the closed state of the CFTR channel, likely via an intracellular mechanism at the nucleotide-binding domains.[1][2][3] These characteristics make PPQ-102 a valuable tool for studying CFTR function and a potential therapeutic agent for conditions characterized by excessive CFTR activity, such as polycystic kidney disease (PKD) and secretory diarrheas.[1][2]
This document provides detailed protocols for utilizing PPQ-102 in various cell culture-based assays to assess its effects on CFTR function, cell viability, and cystogenesis.
Mechanism of Action: CFTR Inhibition
PPQ-102 directly inhibits the CFTR chloride channel. The proposed mechanism involves the stabilization of the channel's closed conformation, thereby reducing the probability of the channel being open.[2] This action is voltage-independent, which is a key advantage as its efficacy is not compromised by the cell's membrane potential.[1][2]
Caption: Mechanism of PPQ-102 action on the CFTR chloride channel.
Quantitative Data Summary
The following tables summarize the quantitative effects of PPQ-102 from key experiments.
Table 1: Potency of PPQ-102
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ~90 nM | CFTR-expressing epithelial cells | [1] |
Table 2: Effect of PPQ-102 on Cyst Formation in a Polycystic Kidney Disease Model
| Concentration | Inhibition of Cyst Formation | Experimental Model | Reference |
| 0.5 µM | ~60% | Embryonic mouse kidney organ culture | [2] |
| 2.5 µM | Near complete | Embryonic mouse kidney organ culture | [2] |
| 5 µM | Near complete | Embryonic mouse kidney organ culture | [2] |
Table 3: Electrophysiological Effects of PPQ-102 on CFTR
| Parameter | Effect of PPQ-102 | Concentration | Cell Line | Reference |
| CFTR Chloride Current | ~65% inhibition | 0.5 µM | CFTR-expressing FRT cells | [2] |
| Channel Open Probability (Po) | Reduced from 0.50 to 0.14 | 1 µM | CFTR-expressing cells | [2] |
| Mean Channel Open Time | No significant change | 1 µM | CFTR-expressing cells | [2] |
| Mean Channel Closed Time | Greatly increased | 1 µM | CFTR-expressing cells | [2] |
Experimental Protocols
Cell Culture Protocols
a) T84 Human Colon Carcinoma Cells
T84 cells endogenously express CFTR and are a suitable model for studying CFTR inhibition.
-
Growth Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 Medium supplemented with 5% Fetal Bovine Serum (FBS), 1% non-essential amino acids, 2 mM L-glutamine, and 1 mM sodium pyruvate.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells at 70-80% confluency. Wash with PBS, detach with 0.05% Trypsin-EDTA, neutralize with growth medium, and re-seed at a ratio of 1:2 to 1:4.
b) Fischer Rat Thyroid (FRT) Cells Stably Expressing Human CFTR
FRT cells are a common model for heterologous expression of CFTR and are ideal for electrophysiological studies.
-
Growth Medium: Coon's modified Ham's F-12 medium supplemented with 10% FBS, 2 mM L-glutamine, and a selection antibiotic (e.g., G418) to maintain CFTR expression.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency using standard trypsinization procedures.
Electrophysiological Assessment of CFTR Inhibition
a) Short-Circuit Current (Isc) Measurements in Ussing Chambers
This technique measures ion transport across a polarized epithelial monolayer.
Caption: Workflow for Ussing chamber experiments.
Protocol:
-
Seed T84 or CFTR-expressing FRT cells on permeable filter supports and culture until a confluent and polarized monolayer is formed (typically 7-14 days).
-
Mount the filter supports in an Ussing chamber system.
-
Bathe both the apical and basolateral sides with appropriate physiological saline solutions.
-
Short-circuit the potential across the monolayer to 0 mV and measure the resulting current (Isc).
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist (e.g., 10 µM Forskolin) to the basolateral side.
-
Once a stable stimulated Isc is achieved, add PPQ-102 to the apical side in a dose-dependent manner.
-
Record the inhibition of Isc to determine the IC50 of PPQ-102.
b) Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ion channel currents in a single cell.
Protocol:
-
Plate CFTR-expressing FRT cells on glass coverslips.
-
Use a glass micropipette to form a high-resistance seal with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., 0 mV).
-
Apply voltage steps (e.g., from -100 mV to +100 mV) to elicit membrane currents.
-
Stimulate CFTR with 10 µM Forskolin.
-
Perfuse the cell with a solution containing PPQ-102 (e.g., 0.5 µM) and record the inhibition of the CFTR-mediated current.
Polycystic Kidney Disease (PKD) Model: Embryonic Kidney Organ Culture
This ex vivo model is used to assess the effect of PPQ-102 on cyst formation.
Protocol:
-
Dissect kidneys from E13.5 mouse embryos.
-
Place the kidneys on a filter support at the air-liquid interface in a culture dish.
-
Culture in a defined medium.
-
To induce cyst formation, supplement the medium with a CFTR agonist, such as 100 µM 8-Br-cAMP.
-
Treat the cultures with varying concentrations of PPQ-102 (e.g., 0.5 µM and 5 µM).
-
Culture for 3-4 days.
-
Monitor and quantify cyst formation and size using light microscopy and image analysis software.
Cell Viability and Cytotoxicity Assays
It is crucial to assess whether the observed effects of PPQ-102 are due to specific CFTR inhibition or general cytotoxicity.
a) MTT Assay for Cell Viability
Protocol:
-
Seed cells (e.g., T84 or FRT) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of PPQ-102 concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
b) Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Protocol:
-
Culture and treat cells with PPQ-102 as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Measure the activity of LDH released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.
Apoptosis and Cell Cycle Analysis
To further investigate the cellular effects of PPQ-102, apoptosis and cell cycle progression can be analyzed by flow cytometry.
a) Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Culture and treat cells with PPQ-102.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
b) Propidium Iodide (PI) Staining for Cell Cycle Analysis
Protocol:
-
Culture and treat cells with PPQ-102.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PPQ-102 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PPQ-102, a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, in various in vitro experimental settings. Detailed protocols and recommended concentration ranges are provided to facilitate accurate and reproducible results.
Mechanism of Action
PPQ-102 is a pyrimido-pyrrolo-quinoxalinedione compound that functions as a highly potent, uncharged inhibitor of the CFTR chloride channel.[1] Its mechanism of action involves the stabilization of the channel's closed state, thereby reducing chloride ion conductance.[1][2] Studies have shown that PPQ-102 likely acts at the nucleotide-binding domains on the intracellular surface of the CFTR protein.[3] A key advantage of PPQ-102 is that its uncharged nature at physiological pH makes its inhibitory action independent of membrane potential.[1][4]
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory constants of PPQ-102 in various in vitro assays.
| Assay Type | Cell Line/System | PPQ-102 Concentration | Observed Effect | Reference |
| CFTR Chloride Current Inhibition (Short-Circuit Current) | CFTR-expressing FRT cells | IC50 ~90 nM | Complete inhibition of CFTR chloride current.[1][3][5] | [1][3][5] |
| CFTR Chloride Current Inhibition (Short-Circuit Current) | Human intestinal (T84) and bronchial cells | IC50 << 1 µM | Near 100% inhibition at 10 µM.[3] | [3] |
| CFTR Channel Activity (Patch-Clamp) | CFTR-expressing FRT cells | 1 µM | Reduced channel open probability from 0.50 to 0.14.[3] | [3] |
| CFTR Chloride Current Inhibition (Whole-Cell Patch-Clamp) | CFTR-expressing FRT cells | 0.5 µM | ~65% inhibition of CFTR chloride current.[3] | [3] |
| Renal Cyst Formation Inhibition (Organ Culture) | Embryonic kidney organ culture | 0.5 µM | ~60% inhibition of cyst formation.[5][6] | [5][6] |
| Renal Cyst Formation Inhibition (Organ Culture) | Embryonic kidney organ culture | 2.5 µM and 5 µM | Near complete absence of cysts.[5][6] | [5][6] |
| Reduction of Preformed Renal Cysts (Organ Culture) | Embryonic kidney organ culture | 0.5 µM and 5 µM | Remarkable reduction in cyst size over 1 and 2 days.[3][5] | [3][5] |
| VEGF-A Production | NCI-H292 airway epithelial cells | 1 µM | Increased production.[7] | [7] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of PPQ-102 and a typical experimental workflow for its use in in vitro assays.
Caption: Mechanism of PPQ-102 action on the CFTR channel.
Caption: A typical experimental workflow for using PPQ-102.
Experimental Protocols
Protocol 1: Short-Circuit Current Measurement for CFTR Activity
This protocol is adapted from studies measuring CFTR-mediated chloride currents in polarized epithelial cell monolayers.[3]
Materials:
-
CFTR-expressing cells (e.g., FRT, T84) grown on permeable supports (e.g., Snapwell™ inserts)
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose)
-
CFTR activators (e.g., 10 µM Forskolin and 100 µM IBMX, or CPT-cAMP)
-
PPQ-102 stock solution (in DMSO)
-
Amphotericin B (for basolateral permeabilization, optional)
Procedure:
-
Culture CFTR-expressing cells on permeable supports until a high-resistance monolayer is formed.
-
Mount the cell-containing inserts in the Ussing chamber, bathed with Ringer's solution on both apical and basolateral sides, and maintain at 37°C.
-
To measure CFTR-specific current, a chloride concentration gradient can be established by replacing the apical bath with a low chloride solution.
-
Permeabilize the basolateral membrane with amphotericin B to selectively measure apical membrane currents (optional).
-
Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Stimulate CFTR-mediated chloride secretion by adding CFTR activators to the apical or basolateral bath.
-
Once a stable Isc is achieved, add varying concentrations of PPQ-102 to the apical bath.
-
Record the inhibition of the Isc over time.
-
Calculate the percent inhibition at each concentration and determine the IC50 value.
Protocol 2: Cell-Based Fluorescence Assay for CFTR-Mediated Iodide Influx
This high-throughput screening-compatible assay measures CFTR activity by monitoring iodide influx, which quenches the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP).[3]
Materials:
-
FRT cells co-expressing human CFTR and a YFP halide sensor
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader
-
Assay buffer (e.g., PBS)
-
CFTR activators (e.g., cocktail of Forskolin, IBMX, and Genistein)
-
PPQ-102 stock solution (in DMSO)
-
Iodide-containing buffer
Procedure:
-
Seed the CFTR- and YFP-expressing FRT cells into the multi-well plates and grow to confluence.
-
Wash the cells with assay buffer.
-
Add assay buffer containing the desired concentrations of PPQ-102 to the wells and incubate for a specified period.
-
Add the CFTR activator cocktail to all wells to maximally stimulate CFTR.
-
Place the plate in the fluorescence plate reader and begin recording the baseline YFP fluorescence.
-
Rapidly add the iodide-containing buffer to each well and continue to monitor the fluorescence quenching over time.
-
The rate of fluorescence quenching is proportional to the iodide influx through active CFTR channels.
-
Calculate the initial rate of quenching for each well.
-
Determine the percent inhibition of iodide influx by PPQ-102 at each concentration.
Protocol 3: Embryonic Kidney Organ Culture for Cyst Formation Assay
This protocol is used to assess the effect of PPQ-102 on the development and progression of renal cysts in an ex vivo model.[3][5]
Materials:
-
E13.5 embryonic mouse kidneys
-
Defined culture medium
-
Cyst-inducing agent (e.g., 100 µM 8-Br-cAMP)
-
PPQ-102 stock solution (in DMSO)
-
Culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope with imaging capabilities
Procedure: To Prevent Cyst Formation:
-
Dissect embryonic kidneys at day E13.5.
-
Place individual kidneys in culture wells containing defined medium.
-
Add the cyst-inducing agent (8-Br-cAMP) to the medium.
-
Concurrently, add different concentrations of PPQ-102 (e.g., 0.5 µM, 5 µM) to the treatment groups.
-
Culture the kidneys for 4 days.
-
Capture images of the kidneys daily.
-
At the end of the culture period, measure the cyst volume, often represented as the fractional kidney area occupied by cysts.
To Reverse Preformed Cysts:
-
Culture the embryonic kidneys in the presence of the cyst-inducing agent for 3 days to allow cysts to form.
-
After 3 days, add PPQ-102 at various concentrations to the culture medium.
-
Continue to culture for an additional 1-2 days.
-
Monitor and quantify the reduction in cyst size over this period.
Note on Solubility: PPQ-102 is soluble in DMSO.[5][6] Prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous assay buffer or culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cellular toxicity. For in vivo preparations, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[5]
References
- 1. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CFTR pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for PPQ-102, a Potent CFTR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of PPQ-102, a nanomolar potency inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. PPQ-102 is a valuable tool for studying the role of CFTR in physiological and pathological processes, particularly in the context of polycystic kidney disease (PKD) and secretory diarrheas.
Chemical Properties and Solubility
PPQ-102, with the chemical name 7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido[4',5'-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione, is an uncharged molecule at physiological pH.[1] This property prevents membrane potential-dependent cellular partitioning, allowing for a more direct assessment of its inhibitory action on CFTR.[1][2]
Table 1: Solubility of PPQ-102
| Solvent System | Concentration | Notes |
| In Vitro | ||
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (114.03 mM) | Ultrasonic treatment may be needed. |
| In Vivo | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.5 mg/mL (5.70 mM) | Requires sequential addition and mixing; ultrasonic treatment may be needed to achieve a clear solution. |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (5.70 mM) | Requires sequential addition and mixing to achieve a clear solution. |
Data sourced from MedChemExpress product information.[3]
Biological Activity and Mechanism of Action
PPQ-102 is a reversible and potent inhibitor of CFTR-mediated chloride currents.[3][4] It acts by stabilizing the closed state of the CFTR channel, thereby reducing the probability of the channel being open.[1][2][5] This inhibition is voltage-independent.[1][2] The inhibitory effect of PPQ-102 has been demonstrated in various experimental systems, including CFTR-expressing Fischer rat thyroid (FRT) cells and human intestinal (T84) and bronchial epithelial cells.[2]
Table 2: Biological Activity of PPQ-102
| Parameter | Value | Cell System/Model | Notes |
| IC50 | ~90 nM | CFTR-expressing FRT cells | Inhibition of CFTR chloride current was measured following stimulation with the cAMP agonist CPT-cAMP.[1][2] |
| Effective Concentration (In Vitro) | 0.5 - 5 µM | Embryonic kidney organ culture model of PKD | At 0.5 µM, PPQ-102 showed approximately 60% inhibition of cyst formation, with a near-complete absence of cysts at 2.5 and 5 µM.[3][4] PPQ-102 also reduced the size of pre-formed cysts.[2][3] |
Signaling Pathway
The primary mechanism of action of PPQ-102 is the direct inhibition of the CFTR chloride channel. In the context of polycystic kidney disease, the growth of cysts is driven by the secretion of fluid into the cyst lumen, a process that is dependent on chloride secretion through CFTR channels located on the apical membrane of cyst-lining epithelial cells. By blocking CFTR, PPQ-102 inhibits this fluid secretion, thereby preventing cyst expansion and even reducing the size of existing cysts.[1][2]
Caption: Mechanism of PPQ-102 in inhibiting cyst expansion.
Experimental Protocols
Preparation of PPQ-102 Stock Solutions
4.1.1. For In Vitro Experiments
-
To prepare a high-concentration stock solution, dissolve PPQ-102 powder in 100% DMSO to a final concentration of 50 mg/mL (114.03 mM).[3]
-
If the compound does not dissolve completely, use an ultrasonic bath for a short period.
-
For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
4.1.2. For In Vivo Experiments
Caution: These formulations are for research purposes only.
Formulation 1: Aqueous Suspension
-
Prepare a 25 mg/mL stock solution of PPQ-102 in DMSO.
-
To prepare a 1 mL working solution of 2.5 mg/mL, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If necessary, use an ultrasonic bath to ensure the final solution is clear.[3]
Formulation 2: Oil-based Suspension
-
Prepare a 25 mg/mL stock solution of PPQ-102 in DMSO.
-
To prepare a 1 mL working solution of ≥ 2.5 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.[3]
Protocol for In Vitro Renal Cyst Assay
This protocol is based on the embryonic kidney organ culture model of PKD.[2][3]
-
Kidney Isolation: Isolate embryonic day 13.5 (E13.5) kidneys from mice.
-
Organ Culture: Place the isolated kidneys on a filter support in a defined culture medium.
-
Cyst Induction: To induce cyst formation, supplement the culture medium with a cAMP agonist, such as 8-Br-cAMP (e.g., 100 µM).
-
PPQ-102 Treatment:
-
Prevention of Cyst Formation: Add PPQ-102 at various concentrations (e.g., 0.5 µM, 2.5 µM, 5 µM) to the culture medium at the beginning of the culture period, along with the cAMP agonist.[3]
-
Reversal of Pre-formed Cysts: Culture the kidneys in the presence of the cAMP agonist for 3 days to allow cysts to form. Then, add PPQ-102 to the medium and continue the culture for an additional 1-2 days.[2][3]
-
-
Data Acquisition and Analysis:
-
Monitor the kidneys daily using a light microscope and capture images.
-
Quantify the extent of cyst formation by measuring the cyst volume as a fraction of the total kidney area.
-
Compare the cyst sizes in the PPQ-102-treated groups to the vehicle control group (treated with the cAMP agonist and the vehicle for PPQ-102, e.g., DMSO).
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of PPQ-102 in an in vitro model of polycystic kidney disease.
Caption: Workflow for evaluating PPQ-102 in a renal cyst model.
References
- 1. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PPQ-102 | 931706-15-9 [chemicalbook.com]
Application Notes and Protocols for PPQ-102 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPQ-102 is a potent and reversible inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, with an IC50 of approximately 90 nM.[1][2][3] Unlike many other CFTR inhibitors, PPQ-102 is uncharged at physiological pH, meaning its efficacy is not dependent on membrane potential.[3][4] Its mechanism of action involves stabilizing the closed state of the CFTR channel, thereby altering its gating.[3][4] These properties make PPQ-102 a valuable tool for studying CFTR function and a potential therapeutic agent for conditions characterized by abnormal fluid secretion, such as polycystic kidney disease (PKD).
This document provides detailed application notes and protocols for the use of PPQ-102 in organoid culture systems, with a specific focus on its validated application in a murine embryonic kidney organ culture model of PKD.[4]
Mechanism of Action: CFTR Inhibition
PPQ-102 exerts its effects by directly inhibiting the CFTR chloride channel. In healthy epithelial tissues, CFTR plays a crucial role in ion and water transport. In polycystic kidney disease, aberrant CFTR activity contributes to the accumulation of fluid within renal cysts, leading to their expansion. By blocking CFTR, PPQ-102 inhibits this fluid secretion, thereby preventing cyst formation and reducing the size of pre-existing cysts.[3][4]
Caption: Signaling pathway of PPQ-102 action in inhibiting cyst expansion.
Data Presentation: Efficacy of PPQ-102 in a Kidney Organoid Model
The following tables summarize the quantitative data on the effects of PPQ-102 in an embryonic kidney organ culture model of polycystic kidney disease.
Table 1: Inhibition of Cyst Formation by PPQ-102
| PPQ-102 Concentration (µM) | Treatment Duration | Cyst Area (% of Kidney Area) | Inhibition of Cyst Formation (%) |
| 0 (Control with 8-Br-cAMP) | 4 days | ~15% | 0% |
| 0.5 | 4 days | ~6% | ~60%[4] |
| 2.5 | 4 days | Near 0% | ~100%[1] |
| 5 | 4 days | Near 0% | ~100%[1][4] |
Table 2: Reversal of Pre-formed Cysts by PPQ-102
| PPQ-102 Concentration (µM) | Treatment Duration After Cyst Formation | Observation |
| 5 | 1-2 days | Remarkable reduction in the size of pre-formed cysts[4] |
Table 3: Electrophysiological Effects of PPQ-102 on CFTR
| Parameter | Control | 1 µM PPQ-102 |
| Channel Open Probability (Po) | 0.50 ± 0.04 | 0.14 ± 0.03[4] |
| Mean Channel Open Time | No significant change | No significant change[4] |
| Mean Channel Closed Time | - | Greatly increased[4] |
Experimental Protocols
Protocol 1: Embryonic Kidney Organoid Culture and Cyst Induction
This protocol describes the generation of embryonic kidney organoids and the induction of cysts to model polycystic kidney disease.
Caption: Workflow for embryonic kidney organoid culture and cyst induction.
Materials:
-
E13.5 mouse embryos
-
Dissection microscope and tools
-
Culture plates (e.g., 6-well plates)
-
Polycarbonate filter membranes (0.4 µm pore size)
-
Defined culture medium (specific composition may vary, refer to established protocols)
-
8-Bromo-cyclic AMP (8-Br-cAMP) stock solution
Procedure:
-
Isolate embryonic kidneys from E13.5 mouse embryos under sterile conditions.
-
Place a sterile polycarbonate filter membrane onto a stainless-steel grid in a culture well.
-
Add defined culture medium to the well until the filter is moist, creating an air-liquid interface.
-
Carefully place the isolated embryonic kidneys onto the filter membrane.
-
To induce cyst formation, supplement the culture medium with 100 µM 8-Br-cAMP.[4]
-
Culture the organoids at 37°C in a humidified incubator with 5% CO2.
-
Monitor the kidneys daily for growth and cyst formation using a light microscope.
Protocol 2: Treatment of Kidney Organoids with PPQ-102
This protocol outlines the application of PPQ-102 to both prevent cyst formation and reduce the size of pre-existing cysts.
Materials:
-
PPQ-102 stock solution (dissolved in DMSO)
-
Cystic kidney organoids (from Protocol 1)
-
Fresh culture medium
Procedure for Inhibition of Cyst Formation:
-
Prepare culture medium containing the desired concentrations of PPQ-102 (e.g., 0.5 µM, 2.5 µM, 5 µM) and 100 µM 8-Br-cAMP.[1][4]
-
At the initiation of the organoid culture (Day 0), replace the standard medium with the PPQ-102-containing medium.
-
Culture for 4 days, replacing the medium every 2 days.[1]
-
Assess cyst formation by measuring the fractional kidney area occupied by cysts.
Procedure for Reversal of Pre-formed Cysts:
-
Culture embryonic kidney organoids in the presence of 100 µM 8-Br-cAMP for 3 days to allow for the formation of cysts.[1][4]
-
After 3 days, replace the medium with fresh medium containing both 100 µM 8-Br-cAMP and the desired concentration of PPQ-102 (e.g., 5 µM).[4]
-
Continue to culture the organoids for an additional 1-2 days.
-
Observe and quantify the reduction in cyst size over time.
Concluding Remarks
PPQ-102 is a highly effective CFTR inhibitor with demonstrated utility in a kidney organoid model of polycystic kidney disease. The provided protocols offer a framework for researchers to investigate the effects of PPQ-102 on cystogenesis. Given its mechanism of action, PPQ-102 may also be a valuable tool for studying CFTR function in other organoid systems where CFTR-mediated fluid transport is a key physiological process, such as in intestinal and lung organoids. Further studies are warranted to explore the broader applications of this potent inhibitor in various organoid-based disease models.
References
- 1. Studying Kidney Diseases Using Organoid Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Nascent Lung Organoids Reveal Epithelium- and Bone Morphogenetic Protein–mediated Suppression of Fibroblast Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PPQ-102 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPQ-102 is a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with an IC50 value of approximately 90 nM.[1][2][3] As an uncharged molecule at physiological pH, its inhibitory action is independent of membrane potential.[3][4] These properties make PPQ-102 a valuable tool for studying CFTR function and a promising candidate for therapeutic development in conditions characterized by abnormal fluid secretion, such as polycystic kidney disease (PKD).[3][4][5] This document provides detailed application notes and protocols for the use of PPQ-102 in high-throughput screening (HTS) assays designed to identify and characterize modulators of CFTR activity.
Mechanism of Action
PPQ-102 inhibits CFTR by stabilizing the channel's closed state, thereby reducing the probability of channel opening without altering its unitary conductance.[4] This mechanism of action involves an altered channel gating process, likely through interaction with the nucleotide-binding domains on the intracellular surface of CFTR.[4] In the context of polycystic kidney disease, the inhibition of CFTR-mediated chloride secretion is crucial as this process is a key driver of fluid accumulation and cyst expansion.[5][6][7]
Signaling Pathway in Polycystic Kidney Disease and Point of Intervention for PPQ-102
In autosomal dominant polycystic kidney disease (ADPKD), mutations in the PKD1 or PKD2 genes lead to decreased intracellular calcium and a subsequent increase in cyclic AMP (cAMP) levels.[2][7] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates CFTR.[2][7] The activated CFTR channel then mediates chloride secretion into the cyst lumen, driving fluid accumulation and cyst growth.[5][6] PPQ-102 directly inhibits the activated CFTR channel, thereby blocking this critical step in cystogenesis.
Signaling pathway in PKD and PPQ-102 intervention.
High-Throughput Screening (HTS) Applications
PPQ-102 is an ideal tool for various HTS applications, including:
-
Primary screening: To identify novel CFTR inhibitors.
-
Secondary screening: To characterize the potency and mechanism of action of hit compounds.
-
Counter-screening: To identify compounds that act through off-target effects.
Two primary HTS assay formats are recommended for screening for CFTR inhibitors like PPQ-102: the Iodide Influx Assay and the Membrane Potential Assay.
HTS Assay Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel CFTR inhibitors using PPQ-102 as a control.
References
- 1. High-throughput screening of libraries of compounds to identify CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathways, perspectives and pursuits in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule CFTR Inhibitors Slow Cyst Growth in Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Autosomal Dominant Polycystic Kidney Disease: From Pathophysiology of Cystogenesis to Advances in the Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of the CFTR Inhibitor PPQ-102
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PPQ-102 is a potent, reversible, and uncharged small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, exhibiting an IC50 of approximately 90 nM.[1][2][3] Its mechanism of action involves the stabilization of the channel's closed state in a voltage-independent manner, suggesting an intracellular site of action.[1][3] CFTR plays a crucial role in fluid secretion in various epithelial tissues, and its dysregulation is implicated in the pathogenesis of polycystic kidney disease (PKD), where it mediates fluid accumulation in renal cysts.[1][4] Therefore, inhibiting CFTR with compounds like PPQ-102 presents a promising therapeutic strategy to slow cyst expansion in PKD.[1][3][4]
These application notes provide detailed protocols for utilizing both ex vivo and in vivo animal models to study the effects of PPQ-102 on cystogenesis.
Mechanism of Action: PPQ-102 Inhibition of CFTR
PPQ-102 directly targets and inhibits the CFTR chloride channel, which is a key component of the cAMP-mediated signaling pathway that drives fluid secretion. In the context of polycystic kidney disease, elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates and opens the CFTR channel. The subsequent efflux of chloride ions, followed by sodium and water, results in the accumulation of fluid within the cysts. PPQ-102 intervenes in this pathway by binding to the CFTR protein, likely at its nucleotide-binding domains, and stabilizing its closed conformation. This action effectively blocks the chloride ion transport, thereby reducing fluid secretion and mitigating cyst growth.[1]
References
- 1. Differences in the timing and magnitude of Pkd1 gene deletion determine the severity of polycystic kidney disease in an orthologous mouse model of ADPKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLPG2737, a CFTR Inhibitor, Prevents Cyst Growth in Preclinical Models of Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Models of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule CFTR Inhibitors Slow Cyst Growth in Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Measuring CFTR Activity with PPQ-102: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. Its dysfunction is the underlying cause of cystic fibrosis (CF), a life-threatening genetic disorder. Consequently, the identification and characterization of CFTR modulators, including inhibitors, are of significant interest for both basic research and drug development. PPQ-102 has emerged as a potent and specific inhibitor of CFTR, making it a valuable tool for studying CFTR function and for screening for new therapeutic agents.[1][2][3] This document provides detailed application notes and protocols for measuring CFTR activity using PPQ-102.
PPQ-102, a pyrimido-pyrrolo-quinoxalinedione compound, is a reversible and voltage-independent CFTR inhibitor with a reported IC50 of approximately 90 nM.[2][3][4][5] Its mechanism of action involves the stabilization of the channel in its closed state.[3] Being uncharged at physiological pH, its efficacy is not influenced by membrane potential-dependent cellular distribution.[3][4]
Quantitative Data Summary
The following table summarizes the inhibitory potency of PPQ-102 in comparison to other commonly used CFTR inhibitors. This data is essential for selecting the appropriate inhibitor and concentration for specific experimental needs.
| Inhibitor | IC50 | Cell Types Used for Determination | Key Characteristics |
| PPQ-102 | ~90 nM | FRT cells expressing human CFTR | Potent, reversible, voltage-independent, uncharged at physiological pH.[2][3][4][5] |
| CFTRinh-172 | ~300 nM | FRT cells expressing wild-type CFTR | Thiazolidinone compound, voltage-independent block.[1] |
| GlyH-101 | 1.4 µM (at +60 mV) to 5.6 µM (at -60 mV) | Not specified | Glycine hydrazide, acts from the extracellular side, voltage-dependent block.[1] |
| BPO-27 | ~8 nM | Not specified | An optimized derivative of PPQ-102 with improved metabolic stability and aqueous solubility.[1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the key processes involved in measuring CFTR activity with PPQ-102, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments used to measure CFTR activity and its inhibition by PPQ-102 are provided below.
Halide-Sensitive YFP Quenching Assay for High-Throughput Screening
This cell-based assay is a widely used method for high-throughput screening of CFTR modulators.[1] It relies on the principle that the fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP) is quenched upon the influx of iodide (I⁻) through activated CFTR channels.[6]
Materials:
-
Fischer Rat Thyroid (FRT) cells stably co-expressing human wild-type CFTR and the halide-sensitive YFP (YFP-H148Q/I152L).
-
Cell culture medium (e.g., Coon’s modified F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Phosphate-buffered saline (PBS).
-
CFTR agonist solution: 10 µM Forskolin and 100 µM Isobutylmethylxanthine (IBMX) in PBS.
-
PPQ-102 stock solution (e.g., 10 mM in DMSO).
-
Iodide-containing solution: PBS with 100 mM NaI replacing 100 mM NaCl.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Plating: Seed the FRT-CFTR-YFP cells into 96-well black, clear-bottom microplates at a density that allows them to reach confluence within 48 hours.
-
Cell Culture: Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Prepare serial dilutions of PPQ-102 in PBS. Include a vehicle control (e.g., 0.1% DMSO in PBS).
-
Assay Procedure: a. Gently wash the confluent cell monolayers twice with 200 µL of PBS. b. Add 50 µL of the CFTR agonist solution to each well to activate CFTR. c. Immediately add 50 µL of the prepared PPQ-102 dilutions or vehicle control to the respective wells. d. Incubate the plate at room temperature for 15-30 minutes. e. Place the plate in a fluorescence plate reader. f. Set the plate reader to measure YFP fluorescence (excitation ~500 nm, emission ~530 nm) at intervals of 1-2 seconds. g. After establishing a stable baseline fluorescence for 5-10 seconds, use the plate reader's injector to add 100 µL of the iodide-containing solution to each well. h. Continue recording the fluorescence for at least 30-60 seconds to monitor the quenching.
-
Data Analysis: a. The rate of fluorescence quenching is proportional to the rate of iodide influx and thus to CFTR activity. b. Calculate the initial rate of quenching (dF/dt) for each well. c. Normalize the rates of the PPQ-102 treated wells to the vehicle control to determine the percentage of CFTR inhibition. d. Plot the percentage of inhibition against the log of the PPQ-102 concentration and fit the data to a dose-response curve to calculate the IC50.
Short-Circuit Current (Isc) Measurement in Polarized Epithelial Monolayers
This electrophysiological technique provides a quantitative measure of net ion transport across a polarized epithelial monolayer. It is considered a gold-standard assay for CFTR function.
Materials:
-
Human bronchial epithelial (HBE) cells or T84 human colon carcinoma cells.
-
Porous filter supports for cell culture (e.g., Snapwell™ or Transwell®).
-
Ussing chamber system with voltage-clamp apparatus.
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose).
-
CFTR agonists: Forskolin (10 µM) and IBMX (100 µM).
-
PPQ-102.
-
Amiloride (100 µM) to block the epithelial sodium channel (ENaC).
Protocol:
-
Cell Culture: Culture HBE or T84 cells on porous filter supports until a high transepithelial electrical resistance (TEER > 500 Ω·cm²) is achieved, indicating the formation of a tight monolayer.
-
Ussing Chamber Setup: Mount the filter support with the cell monolayer in the Ussing chamber. Both the apical and basolateral sides of the monolayer are bathed with Ringer's solution, maintained at 37°C, and gassed with 5% CO2/95% O2.
-
Measurement: a. Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc). b. Allow the baseline Isc to stabilize. c. Add amiloride to the apical solution to inhibit ENaC-mediated sodium absorption. d. Once a new stable baseline is reached, add CFTR agonists (Forskolin and IBMX) to the basolateral solution to activate CFTR-mediated chloride secretion, which will be observed as an increase in Isc. e. After the agonist-stimulated Isc reaches a plateau, add cumulative concentrations of PPQ-102 to the apical solution. f. Record the inhibition of the Isc at each concentration of PPQ-102.
-
Data Analysis: a. Calculate the percentage of inhibition of the agonist-stimulated Isc for each concentration of PPQ-102. b. Generate a dose-response curve and determine the IC50 value for PPQ-102.
Patch-Clamp Electrophysiology for Single-Channel Analysis
Patch-clamp analysis allows for the direct measurement of the activity of individual CFTR channels, providing insights into channel gating and conductance.
Materials:
-
Cells expressing CFTR (e.g., CHO or HEK293 cells).
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular (bath) solution: (in mM) 150 N-methyl-D-glucamine (NMDG)-Cl, 5 MgCl2, 10 TES, pH 7.4.
-
Intracellular (pipette) solution: (in mM) 150 NMDG-Cl, 2 MgCl2, 10 TES, 1 MgATP, and the catalytic subunit of protein kinase A (PKA, 75 nM), pH 7.4.
-
CFTR agonist: Forskolin (10 µM).
-
PPQ-102.
Protocol:
-
Cell Preparation: Plate cells on glass coverslips at a low density suitable for patch-clamping.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Patch Formation: a. Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane (cell-attached configuration). b. To study the effects of PPQ-102 from the intracellular side, excise the patch of membrane to obtain an inside-out configuration.
-
Data Recording: a. Apply a holding potential (e.g., +80 mV) to the pipette. b. Activate CFTR channels by perfusing the intracellular face of the patch with the pipette solution containing ATP and PKA. c. Record single-channel currents in the absence of PPQ-102. d. Perfuse the patch with a solution containing the desired concentration of PPQ-102 and record the channel activity.
-
Data Analysis: a. Analyze the single-channel recordings to determine the channel open probability (Po), mean open time, and mean closed time. b. Compare these parameters in the presence and absence of PPQ-102 to understand its mechanism of inhibition. The expected result for PPQ-102 is a decrease in Po due to a stabilization of the closed state.[3]
Conclusion
PPQ-102 is a highly effective and specific tool for the investigation of CFTR function. The protocols described herein provide robust and reproducible methods for measuring CFTR activity in various experimental settings, from high-throughput screening to detailed biophysical characterization. The selection of the appropriate assay will depend on the specific research question, required throughput, and available instrumentation. By utilizing these methodologies, researchers can effectively probe the role of CFTR in health and disease and advance the discovery of novel CFTR-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for cystic fibrosis transmembrane conductance regulator inhibition: from molecular mechanisms to treatment for secretory diarrhoeas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PPQ-102 Technical Support Center
Welcome to the technical support center for PPQ-102. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a specific focus on issues related to its dissolution in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of PPQ-102 in DMSO?
A1: The reported solubility of PPQ-102 in DMSO varies across different suppliers. One source indicates a solubility of up to 50 mg/mL with the aid of ultrasonication[1]. Another supplier provides a protocol for preparing an in vivo formulation that starts with a 25 mg/mL stock solution in DMSO[2]. It is crucial to consult the certificate of analysis for your specific batch, as solubility can vary.
Q2: I am having difficulty dissolving PPQ-102 in DMSO. Is this a common issue?
A2: Yes, difficulties in dissolving compounds, including PPQ-102, can occur. Factors such as the compound's crystalline state, the purity of the DMSO, and the dissolution technique can all impact solubility[3][4]. PPQ-102 may require specific conditions, such as sonication, to fully dissolve at higher concentrations[1].
Q3: What is the mechanism of action for PPQ-102?
A3: PPQ-102 is a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with an IC₅₀ of approximately 90 nM[1][2][5][6][7]. It is an uncharged molecule at physiological pH, allowing it to act in a voltage-independent manner[5][8][9]. Its mechanism involves stabilizing the closed state of the CFTR channel, likely by interacting with an intracellular site on the protein[5][8].
Q4: Can I heat the PPQ-102/DMSO mixture to aid dissolution?
A4: Gentle warming can be a method to increase the solubility of compounds. However, the thermal stability of PPQ-102 has not been widely reported. Excessive heat could lead to degradation. If you choose to warm the solution, do so gently (e.g., a 37°C water bath) for a short period and monitor for any signs of compound degradation, such as a color change.
Troubleshooting Guide: PPQ-102 Dissolution in DMSO
If you are experiencing issues with dissolving PPQ-102, please follow the steps outlined below.
Initial Steps & Best Practices
-
Verify Compound and Solvent Quality:
-
Ensure you are using anhydrous (dry) DMSO. Water absorbed from the atmosphere can significantly reduce the solubility of many organic compounds[4]. Use a fresh, unopened bottle or a properly stored stock of anhydrous DMSO.
-
Check the certificate of analysis for your specific lot of PPQ-102 for any notes on solubility or special handling.
-
-
Prepare a Fresh Stock Solution:
-
Do not use old stock solutions. Compounds can precipitate out of DMSO over time, especially after freeze-thaw cycles or if moisture has been introduced[4].
-
Weigh the PPQ-102 accurately using a calibrated balance.
-
Dissolution Protocol & Troubleshooting Workflow
If initial attempts to dissolve PPQ-102 fail, follow this systematic workflow.
Quantitative Data Summary
The following table summarizes key quantitative data for PPQ-102.
| Parameter | Value | Source(s) | Notes |
| Molecular Weight | 438.48 g/mol | [1] | |
| IC₅₀ (CFTR Inhibition) | ~90 nM | [1][2][5][8] | |
| Solubility in DMSO | 50 mg/mL (114 mM) | [1] | Requires ultrasonication. |
| In Vitro Conc. | 0.5 µM - 5 µM | [1][2][10] | Effective range in kidney cyst models. |
| In Vivo Formulation | 2.5 mg/mL (5.7 mM) | [1][2] | In a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. |
Experimental Protocols
Protocol for Preparing a 10 mM PPQ-102 Stock Solution in DMSO
This protocol is a standard starting point for solubilizing PPQ-102.
Materials:
-
PPQ-102 (MW: 438.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.38 mg of PPQ-102.
-
Calculation: 0.010 mol/L * 0.001 L * 438.48 g/mol = 0.00438 g = 4.38 mg
-
-
Weighing: Carefully weigh out 4.38 mg of PPQ-102 and place it into a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the PPQ-102.
-
Initial Mixing: Cap the vial securely and vortex vigorously for at least 2 minutes. Visually inspect for any undissolved particles.
-
Sonication: If particles remain, place the vial in a bath sonicator. Sonicate for 15-30 minutes, checking for dissolution every 10 minutes. The water in the bath will help maintain a consistent temperature and prevent overheating.
-
Final Check: Once the solution is clear, with no visible precipitate, the stock solution is ready.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability[2]. A product datasheet suggests stability for up to 2 years at -80°C[2].
Mechanism of Action: PPQ-102 Inhibition of CFTR
PPQ-102 acts directly on the CFTR channel. The channel's normal function is regulated by phosphorylation via Protein Kinase A (PKA) and binding of ATP to its Nucleotide-Binding Domains (NBDs), which leads to channel opening and chloride ion efflux. PPQ-102 stabilizes the channel in its closed conformation, thereby inhibiting this ion flow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ziath.com [ziath.com]
- 5. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. abmole.com [abmole.com]
- 8. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CFTR pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing PPQ-102 Dosage for Kidney Organoids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of PPQ-102, a potent CFTR inhibitor, for use in human induced pluripotent stem cell (hiPSC)-derived kidney organoids.
Frequently Asked Questions (FAQs)
Q1: What is PPQ-102 and what is its mechanism of action?
A1: PPQ-102 is a potent, reversible, and voltage-independent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] Its mechanism of action involves stabilizing the closed state of the CFTR channel, thereby reducing chloride ion transport across the cell membrane.[2] In the context of polycystic kidney disease (PKD), this inhibition is thought to slow the accumulation of fluid in cysts.[1][2]
Q2: What is the established effective concentration of PPQ-102 in kidney models?
A2: Previous studies using embryonic mouse kidney organ cultures have shown that PPQ-102 can effectively reduce cyst formation at concentrations of 0.5 µM and 5 µM.[2] The half-maximal inhibitory concentration (IC50) for PPQ-102 on CFTR chloride currents is approximately 90 nM.[2] However, the optimal concentration for hiPSC-derived kidney organoids, which are more complex, may differ and requires empirical determination.
Q3: What are the potential off-target effects of PPQ-102 on kidney organoid development?
A3: While PPQ-102 is a specific CFTR inhibitor, it's important to consider the broader roles of CFTR in kidney development. CFTR is expressed during nephrogenesis and has been shown to interact with key developmental signaling pathways, such as the Wnt/β-catenin pathway.[1][3] Dysregulation of CFTR has been linked to alterations in genes involved in the epithelial-mesenchymal transition (EMT) and kidney fibrosis.[1] Therefore, long-term treatment or high concentrations of PPQ-102 could potentially interfere with normal organoid maturation.
Q4: What are the key markers to assess kidney organoid health and maturation when treating with PPQ-102?
A4: A panel of markers should be used to assess the health and maturation of kidney organoids. For immunofluorescence, key markers include NPHS1/PODXL for podocytes, Lotus Tetragonolobus Lectin (LTL) for proximal tubules, and E-cadherin (CDH1) for distal tubules.[4][5][6] For quantitative analysis via qPCR, in addition to the above, markers for stromal cells (e.g., MEIS1) and endothelial cells (e.g., CD31) can provide a more complete picture of organoid composition.[5][7] Stress and injury markers like KIM-1 (Kidney Injury Molecule-1) and cleaved caspase-3 are crucial for assessing cytotoxicity.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High organoid-to-organoid variability in response to PPQ-102. | - Inconsistent organoid size and developmental stage.- Uneven drug distribution within the culture plate. | - Start with a homogenous population of organoids of similar size and morphology.- Ensure thorough but gentle mixing when adding PPQ-102 to the culture medium.- Increase the number of replicate organoids per condition to improve statistical power. |
| Increased organoid cell death (as indicated by morphology or viability assays). | - PPQ-102 concentration is too high.- Prolonged exposure to the compound.- Solvent (e.g., DMSO) toxicity. | - Perform a dose-response curve to determine the optimal, non-toxic concentration (see Cytotoxicity Assay Protocol below).- Consider shorter treatment durations or intermittent dosing schedules.- Ensure the final solvent concentration is well below the toxic threshold for your organoids (typically <0.1%). |
| Altered organoid morphology (e.g., cystic structures, disorganized tubules). | - Off-target effects of PPQ-102 on developmental pathways.- CFTR inhibition interfering with normal fluid and ion balance crucial for tubule formation. | - Analyze the expression of key developmental pathway components (e.g., Wnt, Notch) via qPCR.- Reduce the concentration of PPQ-102 or the duration of treatment.- Carefully document morphological changes with brightfield and fluorescence microscopy. |
| Difficulty in detecting a clear effect of PPQ-102. | - PPQ-102 concentration is too low.- Insufficient treatment duration.- Assay sensitivity is too low. | - Increase the concentration of PPQ-102 based on a dose-response curve.- Extend the treatment duration, while monitoring for cytotoxicity.- Optimize your readout assay (e.g., increase antibody concentration for immunofluorescence, use a more sensitive viability assay). |
Experimental Protocols
Dose-Response Study for PPQ-102 Cytotoxicity
This protocol outlines a general framework for determining the cytotoxic effects of PPQ-102 on kidney organoids using common viability assays.
1. Materials:
-
Mature kidney organoids (Day 18-25 of differentiation)
-
PPQ-102 stock solution (in DMSO)
-
Organoid culture medium
-
96-well culture plates
-
MTT or LDH cytotoxicity assay kit
-
Plate reader
2. Procedure:
-
Culture mature kidney organoids in a 96-well plate, with one organoid per well.
-
Prepare a serial dilution of PPQ-102 in organoid culture medium. A suggested starting range is 0.1 nM to 100 µM. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., a known nephrotoxic compound like cisplatin).
-
Carefully replace the medium in each well with the medium containing the different concentrations of PPQ-102 or controls.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform either an MTT or LDH assay according to the manufacturer's instructions.[9]
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
Table 1: Suggested PPQ-102 Dose-Response Study Parameters
| Parameter | Recommended Starting Point | Notes |
| PPQ-102 Concentration Range | 0.1 nM - 100 µM | A broad range is recommended for the initial experiment. |
| Incubation Time | 24, 48, and 72 hours | Multiple time points are crucial to assess time-dependent toxicity. |
| Number of Replicates | Minimum of 3 organoids per condition | To ensure statistical significance. |
| Assay Type | MTT, LDH, or ATP-based assay (e.g., CellTiter-Glo) | The choice of assay may depend on the specific experimental question and available equipment.[10] |
Quantitative PCR (qPCR) for Maturation and Stress Markers
1. Materials:
-
Control and PPQ-102-treated kidney organoids
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target genes (see Table 2)
2. Procedure:
-
Harvest organoids and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and primers for your genes of interest.
-
Analyze the data using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, HPRT1).[11]
Table 2: Suggested qPCR Primer Targets
| Marker Type | Gene | Function/Cell Type |
| Housekeeping | GAPDH, HPRT1 | Normalization |
| Podocyte | NPHS1, PODXL | Glomerular filtration |
| Proximal Tubule | LRP2, SLC34A1 | Reabsorption |
| Distal Tubule | CDH1, SLC12A3 | Ion transport |
| Stress/Injury | KIM1 (HAVCR1), HMOX1 | Tubular injury |
| Apoptosis | BAX, BCL2 | Programmed cell death |
Immunofluorescence Staining for Organoid Morphology and Health
1. Materials:
-
Control and PPQ-102-treated kidney organoids
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% donkey serum in PBS-T)
-
Primary and secondary antibodies (see Table 3)
-
DAPI for nuclear staining
-
Confocal microscope
2. Procedure:
-
Fix organoids in 4% PFA for 15-20 minutes at room temperature.[6]
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS-T.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS-T.
-
Mount and image the organoids using a confocal microscope.
Table 3: Suggested Antibody Panel for Immunofluorescence
| Target | Cell Type/Function | Suggested Fluorophore |
| Podocalyxin (PODXL) | Podocytes | Alexa Fluor 647 |
| Lotus Tetragonolobus Lectin (LTL) | Proximal Tubules | Fluorescein (FITC) |
| E-cadherin (CDH1) | Distal Tubules | Alexa Fluor 555 |
| Cleaved Caspase-3 | Apoptotic Cells | Alexa Fluor 488 |
| DAPI | Nuclei | Blue |
Visualizations
Caption: Experimental workflow for optimizing PPQ-102 dosage in kidney organoids.
Caption: Potential impact of PPQ-102 on key signaling pathways in kidney organoids.
Caption: Troubleshooting logic for addressing cytotoxicity in PPQ-102 experiments.
References
- 1. Defective CFTR leads to aberrant β-catenin activation and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt Signaling in Kidney Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kidney organoids: accurate models or fortunate accidents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Interactions of the Immune System with Human Kidney Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Understanding and Troubleshooting Off-Target Effects of PPQ-102
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing PPQ-102 in their experiments. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate potential on-target and off-target effects of this potent CFTR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of PPQ-102?
A1: PPQ-102 is a highly potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with a reported IC50 of approximately 90 nM.[1][2][3] Its mechanism of action involves stabilizing the closed state of the channel in a voltage-independent manner.[3][4]
Q2: Are there any known or suspected off-target effects of PPQ-102?
A2: While PPQ-102 is highly potent for CFTR, a potential off-target effect has been observed at a concentration of 1 µM. In cultured airway epithelial cells (NCI-H292), PPQ-102 has been shown to increase the production of Vascular Endothelial Growth Factor-A (VEGF-A), which can subsequently trigger the phosphorylation of the Epidermal Growth Factor Receptor (EGFR). It is important to note that PPQ-102 has been shown to not inhibit calcium-activated chloride channels or cellular cAMP production.
Q3: At what concentrations are off-target effects observed?
A3: The induction of VEGF-A production and EGFR phosphorylation has been reported at 1 µM of PPQ-102. This is a higher concentration than the IC50 for its primary target, CFTR (90 nM). Researchers should consider this concentration difference when designing experiments and interpreting results.
Q4: How can I minimize or control for potential off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of PPQ-102 required to inhibit CFTR. To control for the potential VEGF-A/EGFR pathway activation, researchers can:
-
Include a positive control for EGFR activation (e.g., EGF) and a negative control (vehicle).
-
Use an EGFR inhibitor (e.g., Gefitinib, Erlotinib) in conjunction with PPQ-102 to see if it reverses the observed phenotype.
-
Measure VEGF-A levels in the cell culture supernatant.
Q5: Where can I find detailed protocols for assessing the on-target and off-target effects of PPQ-102?
A5: Detailed experimental protocols for Ussing chamber assays, patch-clamp analysis, VEGF-A ELISA, and EGFR phosphorylation Western blotting are provided in the "Experimental Protocols" section of this guide.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of PPQ-102.
Table 1: On-Target Activity of PPQ-102
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CFTR Inhibition) | ~90 nM | CFTR-expressing epithelial cells | [1][2][3] |
Table 2: Potential Off-Target Activity of PPQ-102
| Effect | Concentration | Cell Line | Reference |
| VEGF-A Production | 1 µM | NCI-H292 | |
| EGFR Phosphorylation | 1 µM | NCI-H292 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the on-target and potential off-target effects of PPQ-102.
Ussing Chamber Assay for CFTR Inhibition
This protocol is designed to measure CFTR-mediated ion transport across an epithelial monolayer and its inhibition by PPQ-102.
Materials:
-
Ussing chamber system
-
Epithelial cells grown on permeable supports (e.g., Fischer Rat Thyroid (FRT) cells expressing human CFTR, or primary human bronchial epithelial cells)
-
Krebs-Bicarbonate Ringer (KBR) solution
-
Forskolin (to activate CFTR)
-
Amiloride (to block epithelial sodium channels, ENaC)
-
PPQ-102
-
CFTRinh-172 (as a control inhibitor)
Procedure:
-
Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with pre-warmed (37°C) and gassed (95% O2/5% CO2) KBR solution.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block ENaC-mediated sodium transport.
-
Add forskolin to the basolateral chamber to activate CFTR and measure the increase in Isc.
-
Once a stable forskolin-stimulated Isc is achieved, add PPQ-102 to the apical chamber in a dose-response manner.
-
Record the inhibition of the Isc at each concentration.
-
As a positive control for inhibition, CFTRinh-172 can be added at the end of the experiment.
Troubleshooting:
-
No response to forskolin: Ensure cells are healthy and properly differentiated. Check the activity of the forskolin stock.
-
High baseline current: This may indicate a leaky monolayer or high ENaC activity. Ensure amiloride is used.
-
Variable results: Maintain consistent temperature and pH. Ensure proper mixing of compounds in the chambers.
Patch-Clamp Electrophysiology for Single-Channel Analysis
This protocol allows for the direct measurement of single CFTR channel currents and the effect of PPQ-102 on channel gating.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling pipettes
-
Cells expressing CFTR (e.g., CHO or HEK293 cells)
-
Pipette solution (containing NMDG-Cl)
-
Bath solution (containing NMDG-Cl, MgATP, and PKA)
-
PPQ-102
Procedure:
-
Pull patch pipettes with a resistance of 3-5 MΩ.
-
Form a high-resistance (>1 GΩ) seal between the pipette and the cell membrane (cell-attached mode).
-
Excise the patch to obtain an inside-out configuration.
-
Activate CFTR channels by perfusing the intracellular face of the patch with a solution containing MgATP and the catalytic subunit of protein kinase A (PKA).
-
Record single-channel currents at a fixed holding potential.
-
Perfuse the patch with a solution containing PPQ-102 and record the changes in channel activity (open probability, open and closed times).
Troubleshooting:
-
Difficulty forming a gigaohm seal: Use healthy, low-passage cells. Ensure clean pipette and bath solutions.
-
No channel activity: Confirm CFTR expression. Ensure the activity of PKA and the presence of ATP.
-
Noisy recordings: Ground the setup properly. Use a vibration isolation table.
VEGF-A ELISA Protocol
This protocol is for the quantitative measurement of VEGF-A in cell culture supernatants from NCI-H292 cells treated with PPQ-102.
Materials:
-
NCI-H292 cells
-
Cell culture medium and supplements
-
PPQ-102 (1 µM)
-
Human VEGF-A ELISA kit
-
Microplate reader
Procedure:
-
Seed NCI-H292 cells in a 24-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Treat the cells with serum-free medium containing either vehicle (DMSO) or 1 µM PPQ-102 for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the VEGF-A ELISA according to the manufacturer's instructions.[5]
-
Read the absorbance on a microplate reader and calculate the concentration of VEGF-A based on the standard curve.
EGFR Phosphorylation Western Blot Protocol
This protocol is to detect changes in the phosphorylation state of EGFR in NCI-H292 cells following treatment with PPQ-102.
Materials:
-
NCI-H292 cells
-
Cell culture medium and supplements
-
PPQ-102 (1 µM)
-
EGF (positive control)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed NCI-H292 cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Treat the cells with either vehicle, 1 µM PPQ-102, or a positive control (e.g., 100 ng/mL EGF) for a specified time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-EGFR antibody to normalize for protein loading.[6]
Visualizations
The following diagrams illustrate key pathways and experimental workflows.
Caption: On-target signaling pathway of PPQ-102.
Caption: Potential off-target signaling of PPQ-102.
Caption: Workflow for off-target effect analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Interpreting Unexpected Results with PPQ-102: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with PPQ-102.
Troubleshooting Guide
Unexpected experimental outcomes can arise from various factors. This guide provides a structured approach to identifying and resolving common issues encountered when using PPQ-102.
Scenario 1: Lower than Expected Potency or Lack of Efficacy
If PPQ-102 is showing a lower inhibitory effect on CFTR than anticipated, consider the following possibilities:
| Potential Cause | Recommended Action |
| Compound Solubility and Stability | PPQ-102 has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing the final working solution. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment as the stability of PPQ-102 in aqueous media over long periods may be limited. |
| Cell Line Variability | The expression level of CFTR and the inherent cAMP responsiveness can vary between cell lines. This can affect the apparent potency of PPQ-102.[1] It is advisable to use a well-characterized cell line with robust CFTR expression and activation. |
| CFTR Activation Method | The potency of PPQ-102 can be mildly influenced by the method used to activate CFTR.[2] Its action is consistent with an interaction at the nucleotide-binding domains.[2] Ensure maximal and stable activation of CFTR using agonists like forskolin and IBMX or a direct cAMP analog before applying PPQ-102. |
| Experimental Washout | The inhibitory effect of PPQ-102 is reversible.[2] Incomplete washout of an activating agent or residual PPQ-102 from a previous experiment could affect the results. Ensure thorough washing steps in your protocol. |
Scenario 2: Suspected Off-Target Effects
While PPQ-102 is a highly potent CFTR inhibitor, observing effects that are not readily explained by CFTR inhibition warrants further investigation.
| Potential Cause | Recommended Action |
| Non-Specific Effects at High Concentrations | Although specific at its IC50 of ~90 nM, using PPQ-102 at very high concentrations (e.g., >>10 µM) may lead to non-specific effects. It is crucial to perform dose-response experiments and use the lowest effective concentration. |
| Effects on Other Ion Channels | Studies have shown that PPQ-102 does not inhibit calcium-activated chloride channels at concentrations up to 20 µM.[2] However, it is good practice to test for effects on other relevant ion channels in your experimental system, especially if unexpected changes in membrane potential or ion flux are observed. Other CFTR inhibitors have been reported to have off-target effects on cation channels such as Orai1 and ENaC.[3] |
| Alterations in Cellular Health | At high concentrations or with prolonged exposure, any small molecule can potentially impact cell viability. Perform a standard cell viability assay (e.g., MTT or trypan blue exclusion) to rule out cytotoxicity as the source of unexpected results. The available literature indicates that PPQ-102 did not affect kidney growth in an organ culture model.[2] |
| Confounding Experimental Variables | Changes in intracellular pH or calcium can independently modulate the activity of various cellular proteins and could be misinterpreted as a drug effect.[4][5][6][7][8] It is important to use appropriate controls to monitor these parameters if your experimental conditions are likely to affect them. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PPQ-102?
A1: PPQ-102 is a potent and reversible inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[9][10] It acts by stabilizing the closed state of the channel, thereby reducing chloride ion flux.[2][9] This inhibition is voltage-independent, which is consistent with its neutral charge at physiological pH.[2][9]
Q2: What is the IC50 of PPQ-102?
A2: The IC50 for PPQ-102 inhibition of CFTR chloride current is approximately 90 nM.[2][9][10][11]
Q3: Is PPQ-102 specific for CFTR?
A3: PPQ-102 has been shown to be highly specific for CFTR. In one study, it did not inhibit calcium-activated chloride channels or affect cellular cAMP production at concentrations up to 20 µM.[2]
Q4: How should I prepare PPQ-102 for my experiments?
A4: PPQ-102 is soluble in DMSO.[11] For in vitro experiments, a stock solution in DMSO can be prepared and then diluted to the final working concentration in the experimental buffer or cell culture medium. For in vivo studies, a vehicle consisting of DMSO, PEG300, Tween-80, and saline has been used.[10] It is crucial to ensure the compound is fully dissolved and does not precipitate in the final solution.
Q5: Is the effect of PPQ-102 reversible?
A5: Yes, the inhibitory effect of PPQ-102 on CFTR is reversible. Complete restoration of CFTR current has been observed after washout of the compound.[2]
Experimental Protocols
Short-Circuit Current Measurement in Epithelial Monolayers
This protocol is used to directly measure CFTR-mediated chloride transport.
-
Cell Culture: Grow a high-resistance epithelial monolayer (e.g., T84 or FRT cells expressing CFTR) on permeable supports.
-
Ussing Chamber Setup: Mount the permeable support in an Ussing chamber system. Bathe both the apical and basolateral sides with appropriate physiological solutions and maintain at 37°C.
-
Permeabilization (Optional): To isolate CFTR currents, the basolateral membrane can be permeabilized with an agent like amphotericin B.
-
CFTR Activation: Stimulate CFTR activity by adding a cocktail of activators (e.g., 10 µM forskolin and 100 µM IBMX) to the basolateral solution.
-
PPQ-102 Application: Once a stable baseline current is achieved, add PPQ-102 to the apical solution in a cumulative, dose-dependent manner.
-
Data Analysis: Record the short-circuit current (Isc) and calculate the percent inhibition at each concentration of PPQ-102 to determine the IC50.
Embryonic Kidney Organ Culture for Cyst Growth Assay
This model is used to assess the efficacy of PPQ-102 in a more physiologically relevant context.[2]
-
Kidney Isolation: Dissect kidneys from E13.5 mouse embryos.
-
Organ Culture: Place the kidneys on a porous membrane support in a culture dish containing a defined medium.
-
Cyst Induction: To induce cyst formation, supplement the culture medium with a CFTR agonist, such as 100 µM 8-Br-cAMP.[2]
-
PPQ-102 Treatment: For prevention studies, add PPQ-102 at various concentrations to the medium at the beginning of the culture period. For reversal studies, allow cysts to form for a few days before adding PPQ-102.
-
Imaging and Analysis: Monitor kidney growth and cyst formation daily using a light microscope. At the end of the experiment, quantify the cyst area relative to the total kidney area.
Visualizations
Caption: Mechanism of action of PPQ-102 on the CFTR chloride channel.
Caption: A logical workflow for troubleshooting unexpected results with PPQ-102.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of intracellular pH changes on resting cytosolic calcium in voltage-clamped snail neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of pH changes on calcium-mediated potentials in rat hippocampal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of intracellular pH and calcium activity on ion currents in internally perfused neurons of the snail Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential sensitivity to intracellular pH among high- and low-threshold Ca2+ currents in isolated rat CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of N-type Ca2+ channels by intracellular pH in chick sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
PPQ-102 stability issues in long-term culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of PPQ-102 in long-term cell culture experiments. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is PPQ-102 and what is its mechanism of action?
A1: PPQ-102 is a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with an IC50 of approximately 90 nM.[1][2][3][4] It is a pyrimido-pyrrolo-quinoxalinedione compound that is uncharged at physiological pH.[3][5] Its mechanism of action involves stabilizing the closed state of the CFTR channel, thereby inhibiting the transmembrane flow of chloride ions.[3][5]
Q2: What is the recommended solvent for PPQ-102?
A2: PPQ-102 is insoluble in water and ethanol. The recommended solvent is dimethyl sulfoxide (DMSO).[6] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[6]
Q3: How should PPQ-102 stock solutions be stored?
A3: PPQ-102 powder can be stored at -20°C for up to 3 years.[6] Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to one year or at -20°C for one month.[2][6]
Q4: Is PPQ-102 stable in long-term culture?
A4: PPQ-102 has been successfully used in organ culture models for up to 4 days, suggesting a reasonable degree of stability.[1][2][5] However, like many small molecules, its stability in your specific long-term culture system can be influenced by several factors, including the composition of the culture medium, the presence of serum, and the type of culture vessels used. It is recommended to empirically determine the stability of PPQ-102 under your experimental conditions.
Troubleshooting Guide: PPQ-102 Stability Issues
This guide addresses common problems that may arise during the long-term culture of cells with PPQ-102.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced or inconsistent compound efficacy over time. | 1. Degradation of PPQ-102: The compound may be chemically unstable in the culture medium over extended periods. 2. Adsorption to plasticware: As a hydrophobic molecule, PPQ-102 may adsorb to the surface of polystyrene culture plates, reducing its effective concentration in the medium.[7][8][9] 3. Binding to serum proteins: If using a serum-containing medium, PPQ-102 may bind to proteins like albumin, reducing its bioavailable concentration.[10][11] | 1. Assess compound stability: Perform a stability study by incubating PPQ-102 in your complete culture medium for the duration of your experiment and measure its concentration at different time points using HPLC or LC-MS/MS. 2. Use low-binding plates: Consider using ultra-low attachment plates or plates made of materials other than polystyrene to minimize adsorption.[7] 3. Replenish the compound: If stability is a concern, perform partial or full media changes with fresh PPQ-102 at regular intervals during the long-term culture. 4. Characterize serum binding: If possible, determine the extent of PPQ-102 binding to serum proteins to better estimate the free, active concentration. |
| Precipitation observed in the culture medium. | 1. Poor solubility: The final concentration of DMSO in the culture medium may be too low to maintain PPQ-102 in solution, especially after dilution from a concentrated stock. 2. Interaction with media components: Components in the culture medium, such as salts or proteins, may cause the compound to precipitate out of solution.[12] 3. Temperature fluctuations: Repeated warming and cooling of the media containing PPQ-102 can lead to precipitation.[12] | 1. Optimize solvent concentration: Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility but remains non-toxic to your cells (typically ≤ 0.5%). 2. Prepare fresh dilutions: Prepare working solutions of PPQ-102 in culture medium immediately before use. 3. Pre-warm media: Ensure the culture medium is at 37°C before adding the PPQ-102 stock solution to minimize precipitation due to temperature shock. 4. Filter the medium: If precipitation is observed in the prepared medium, it can be filtered through a 0.22 µm filter before being added to the cells, though this may also remove some of the dissolved compound. |
| High variability between replicate experiments. | 1. Inaccurate pipetting of viscous DMSO stock. 2. Incomplete dissolution of PPQ-102 in DMSO. 3. Uneven distribution of the compound in the culture medium. | 1. Use positive displacement pipettes: For viscous DMSO stocks, use of positive displacement pipettes can improve accuracy. 2. Ensure complete dissolution: Vortex the PPQ-102/DMSO stock solution thoroughly to ensure the compound is fully dissolved before further dilution. 3. Mix thoroughly: After adding PPQ-102 to the culture medium, mix well by gentle inversion or swirling before adding to the culture plates. |
Experimental Protocols
Protocol 1: Assessment of PPQ-102 Stability in Culture Medium
This protocol outlines a method to determine the stability of PPQ-102 in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
PPQ-102
-
Your complete cell culture medium (with or without serum, as per your experimental design)
-
HPLC or LC-MS/MS system
-
Appropriate solvents for mobile phase and sample preparation (e.g., acetonitrile, water with formic acid)
-
0.22 µm syringe filters
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of PPQ-102 in DMSO at a known concentration (e.g., 10 mM).
-
Spike the complete culture medium with PPQ-102 to the final working concentration you intend to use in your experiments. Prepare a sufficient volume for all time points.
-
Aliquot the PPQ-102-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 24, 48, 72, 96 hours).
-
Incubate the tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
At each time point, take a sample and process it for analysis. This may involve protein precipitation (e.g., by adding cold acetonitrile), centrifugation to pellet debris, and filtration of the supernatant.
-
Analyze the samples by HPLC or LC-MS/MS to determine the concentration of PPQ-102.
-
Plot the concentration of PPQ-102 as a function of time to determine its stability profile.
Protocol 2: Assessment of PPQ-102 Adsorption to Plasticware
This protocol provides a method to estimate the amount of PPQ-102 that adsorbs to the surface of your cell culture plates.
Materials:
-
PPQ-102
-
Your complete cell culture medium
-
The type of cell culture plates you use in your experiments (e.g., 6-well polystyrene plates)
-
HPLC or LC-MS/MS system
-
Appropriate solvents for extraction and analysis (e.g., acetonitrile, methanol)
Procedure:
-
Prepare a solution of PPQ-102 in your complete culture medium at your working concentration.
-
Add a defined volume of this solution to several wells of a cell culture plate (without cells).
-
Incubate the plate under your standard culture conditions for the desired duration (e.g., 24, 48, 72 hours).
-
At each time point, carefully collect the medium from the wells. This represents the non-adsorbed PPQ-102.
-
To determine the amount of adsorbed PPQ-102, wash the empty wells with PBS to remove any residual medium.
-
Add an organic solvent (e.g., acetonitrile or methanol) to the wells and incubate for a period to extract the adsorbed compound.
-
Collect the solvent from the wells.
-
Analyze the concentration of PPQ-102 in both the collected medium and the solvent extract using HPLC or LC-MS/MS.
-
Calculate the percentage of PPQ-102 that has adsorbed to the plasticware.
Visualizations
Caption: Mechanism of action of PPQ-102 on the CFTR chloride channel.
Caption: Workflow for assessing the stability of PPQ-102 in culture medium.
Caption: Logical workflow for troubleshooting PPQ-102 stability issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorbyt.com [biorbyt.com]
- 5. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. coleparmer.com [coleparmer.com]
- 10. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Academy [procellsystem.com]
How to prevent PPQ-102 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of PPQ-102 in cell culture media.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the use of PPQ-102 in experimental settings.
Q1: My PPQ-102, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
A1: This is a common issue with hydrophobic compounds like PPQ-102. The compound is highly soluble in an organic solvent like DMSO, but its solubility dramatically decreases when diluted into an aqueous environment like cell culture media. This rapid change in solvent polarity causes the compound to fall out of solution and form a precipitate.
Here are several strategies to prevent precipitation, ordered from simplest to most complex:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity. However, for some compounds, a slightly higher but still non-toxic DMSO concentration might be necessary to maintain solubility. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Pre-warm the Media: Adding the PPQ-102 stock solution to pre-warmed media (37°C) can sometimes help maintain solubility.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the rest of your media.
-
Increase Serum Concentration: If your experimental conditions permit, increasing the serum concentration in your media can enhance the solubility of hydrophobic compounds. Serum proteins, like albumin, can bind to hydrophobic molecules and act as carriers, keeping them in solution.
-
Use of Co-solvents and Excipients: For particularly challenging compounds, incorporating a low percentage of a biocompatible co-solvent or excipient in your final media preparation can be effective.
Q2: What are co-solvents and excipients, and which ones are safe for cell culture?
A2: Co-solvents and excipients are agents that can help to increase the solubility of a drug in a solution. For cell culture applications, it is crucial to use agents that are non-toxic at the effective concentration.
Commonly used solubilizing agents that are generally well-tolerated by many cell lines include:
-
PEG 300/400 (Polyethylene Glycol): A polymer that can help to keep hydrophobic compounds in solution.
-
Tween® 80 (Polysorbate 80): A non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic molecules.
-
Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.
When using these agents, it is essential to perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line.
Q3: How should I prepare my PPQ-102 stock solution to minimize precipitation issues?
A3: Proper preparation of your stock solution is a critical first step.
-
Use High-Quality, Anhydrous DMSO: PPQ-102 is soluble in DMSO at concentrations up to 50 mg/mL.[1][2] However, DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can reduce the solubility of hydrophobic compounds.[1][2] Always use fresh, high-quality, anhydrous DMSO and keep the vial tightly sealed.
-
Prepare a Concentrated Stock: It is generally better to prepare a more concentrated stock solution in DMSO (e.g., 10-50 mM) and then use a very small volume to make your final working concentration in the media. This keeps the final DMSO concentration low.
-
Ensure Complete Dissolution: Use sonication or gentle warming (if the compound is heat-stable) to ensure the PPQ-102 is fully dissolved in the DMSO before making any dilutions.
Q4: Can the composition of my cell culture medium affect PPQ-102 solubility?
A4: Yes, the components of your media can influence the solubility of PPQ-102.
-
Serum: As mentioned, serum proteins can enhance solubility. If you are transitioning from a serum-containing to a serum-free medium, you may encounter precipitation issues that were not previously present.
-
pH: While PPQ-102 is uncharged at physiological pH, significant deviations in the pH of your media could potentially affect its solubility.[3][4] Ensure your media is properly buffered.
-
Salt Concentration: High concentrations of salts in some media formulations could potentially lead to "salting out" of hydrophobic compounds, although this is less common at physiological concentrations.
Quantitative Data Summary
The following table summarizes the known solubility of PPQ-102 in various solvents. This information is crucial for preparing stock solutions and troubleshooting precipitation.
| Solvent | Solubility | Source |
| DMSO | 50 mg/mL (114.03 mM) | [1][2] |
| DMF | 0.2 mg/mL | [5] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of PPQ-102 in Cell Culture Media
This protocol outlines a method to empirically determine the highest concentration of PPQ-102 that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
PPQ-102 powder
-
Anhydrous DMSO
-
Your cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Microscope
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Prepare a 50 mM stock solution of PPQ-102 in anhydrous DMSO. Ensure the compound is fully dissolved.
-
-
Serial Dilutions in Media:
-
Label a series of sterile microcentrifuge tubes.
-
In the first tube, add a volume of your cell culture medium.
-
Add a small, precise volume of the 50 mM PPQ-102 stock solution to the first tube to achieve the highest desired test concentration (e.g., 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Vortex the tube gently for 10-15 seconds.
-
Perform serial dilutions from this tube into subsequent tubes containing the same cell culture medium to create a range of concentrations (e.g., 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
-
Incubation and Observation:
-
Incubate the tubes at 37°C for a period that mimics your experimental conditions (e.g., 2, 24, or 48 hours).
-
After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).
-
For a more sensitive assessment, pipette a small aliquot from each tube onto a microscope slide and examine for crystalline structures under a microscope.
-
-
Determination of Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitates is the maximum soluble concentration of PPQ-102 in your specific media formulation under these conditions.
-
-
Repeat with Variations:
-
Repeat this protocol with different media conditions you plan to use, such as media with varying serum percentages or with the addition of solubilizing agents.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to troubleshooting PPQ-102 precipitation.
Caption: A troubleshooting workflow for addressing PPQ-102 precipitation in cell culture media.
Caption: Logical relationships between PPQ-102, solvents, and solubilizing agents in cell culture.
References
Cell toxicity associated with high PPQ-102 concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with high concentrations of PPQ-102.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration for PPQ-102?
A1: PPQ-102 is a highly potent CFTR inhibitor with an IC50 of approximately 90 nM.[1][2] Effective concentrations for in vitro studies, such as in kidney cyst models, have been reported in the range of 0.5 µM to 5 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: Is PPQ-102 known to be toxic to cells at high concentrations?
A2: There is limited publicly available data on the cytotoxicity of PPQ-102 at high concentrations. Studies on some pyrrolo[1,2-a]quinoxalines have found them to be non-toxic to cells in the low to sub-micromolar range.[3] However, as with any small molecule inhibitor, high concentrations can potentially lead to off-target effects or cytotoxicity. If you are observing unexpected cell death or morphological changes, it is crucial to perform systematic troubleshooting.
Q3: What are the known off-target effects of CFTR inhibitors?
A3: While specific off-target effects of PPQ-102 are not well-documented, other CFTR inhibitors, such as CFTRinh-172 and GlyH-101, have been shown to have off-target effects on other epithelial cation channels, including Orai1 and ENaC.[4][5] It is plausible that high concentrations of PPQ-102 could also interact with other cellular targets.
Q4: How should I prepare and store PPQ-102 stock solutions?
A4: PPQ-102 is typically dissolved in a non-aqueous solvent like DMSO to prepare a concentrated stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guides
Issue 1: I am observing significant cell death at what I consider to be a high concentration of PPQ-102.
Possible Cause 1: Compound Precipitation
-
Explanation: High concentrations of small molecules can exceed their solubility limits in aqueous cell culture media, leading to the formation of precipitates. These precipitates can be directly toxic to cells or can be misinterpreted as cellular debris.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the culture wells under a microscope for any signs of crystalline or amorphous precipitates.
-
Solubility Check: Prepare the highest concentration of PPQ-102 in your cell culture medium (without cells) and incubate under the same conditions as your experiment. After the incubation period, centrifuge the medium and analyze the supernatant for the concentration of PPQ-102, for example, by HPLC. A significant decrease from the expected concentration indicates precipitation.
-
Possible Cause 2: Off-Target Effects
-
Explanation: At concentrations significantly above the IC50 for its primary target (CFTR), PPQ-102 may inhibit other cellular proteins, leading to cytotoxicity. As other CFTR inhibitors have been shown to affect calcium signaling, this is a potential area to investigate.[4]
-
Troubleshooting Steps:
-
Perform Cytotoxicity Assays: Use standard cytotoxicity assays like the MTT or LDH assay (see protocols below) to quantify the extent of cell death across a range of PPQ-102 concentrations. This will help you determine the cytotoxic concentration (CC50).
-
Investigate Off-Target Pathways: If you have a hypothesis about a potential off-target (e.g., another ion channel), you can use specific inhibitors or activators of that pathway to see if they rescue the cytotoxic phenotype.
-
Possible Cause 3: General Cellular Stress
-
Explanation: High concentrations of any foreign compound can induce a general cellular stress response, which may lead to apoptosis or necrosis.
-
Troubleshooting Steps:
-
Western Blot for Stress Markers: Analyze cell lysates by Western blot for markers of cellular stress, such as phosphorylated JNK, p38, or ATF4.
-
Apoptosis vs. Necrosis: Use assays like Annexin V/PI staining to distinguish between apoptotic and necrotic cell death, which can provide clues about the mechanism of toxicity.
-
Issue 2: I am not seeing the expected inhibitory effect of PPQ-102, even at high concentrations.
Possible Cause 1: Compound Degradation
-
Explanation: The PPQ-102 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Troubleshooting Steps:
-
Use a Fresh Aliquot: Thaw a fresh aliquot of your PPQ-102 stock solution and repeat the experiment.
-
Prepare a Fresh Stock: If the issue persists, prepare a fresh stock solution from the powdered compound.
-
Possible Cause 2: Experimental System Insensitivity
-
Explanation: The cell line or experimental model you are using may not be sensitive to CFTR inhibition, or the endpoint you are measuring may not be directly coupled to CFTR activity.
-
Troubleshooting Steps:
-
Use a Positive Control: Test PPQ-102 in a well-characterized system where it is known to be effective, if possible.
-
Confirm CFTR Expression and Activity: Verify that your cells express functional CFTR channels at the plasma membrane.
-
Data Presentation
| Parameter | Value | Reference |
| IC50 for CFTR Inhibition | ~90 nM | [1][2] |
| Effective Concentration in Kidney Cyst Models | 0.5 µM - 5 µM | [1] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate with cultured cells
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of PPQ-102 for the desired time.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plate with cultured cells
-
Plate reader capable of measuring absorbance at the recommended wavelength (usually ~490 nm)
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of PPQ-102. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Visualizations
Caption: Troubleshooting workflow for high PPQ-102 concentrations.
Caption: Hypothetical off-target signaling pathway for PPQ-102.
References
- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PPQ-102 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of PPQ-102.
Frequently Asked Questions (FAQs)
Q1: What is PPQ-102 and what is its primary mechanism of action?
PPQ-102 is a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with an IC50 of approximately 90 nM.[1][2][3] Unlike many other CFTR inhibitors, PPQ-102 is uncharged at physiological pH, meaning its ability to block the channel is not dependent on the cell's membrane potential.[1][2] Its mechanism of action involves stabilizing the closed state of the CFTR channel, thereby reducing chloride ion transport.[1][2]
Q2: What are the potential therapeutic applications of PPQ-102?
Due to its inhibitory effect on CFTR, PPQ-102 has been investigated for its potential in treating diseases characterized by excessive CFTR activity. Notably, it has shown efficacy in a preclinical, in vitro organ culture model of polycystic kidney disease (PKD) by preventing cyst expansion and reducing the size of pre-formed cysts.[1][2][3] It is also proposed to be potentially effective in reducing intestinal fluid accumulation in secretory diarrheas.[1]
Q3: Is PPQ-102 effective in vivo?
While PPQ-102 has demonstrated significant efficacy in in vitro models, published in vivo efficacy data is limited.[1] The translation of its potent in vitro activity to a robust in vivo response will depend on factors such as formulation, bioavailability, and pharmacokinetics in the animal model of choice. The information in this guide is intended to help researchers design and troubleshoot in vivo experiments to maximize the potential for success.
Q4: How should I prepare PPQ-102 for in vivo administration?
PPQ-102 is a poorly water-soluble compound.[4] Therefore, a suitable formulation is critical for achieving adequate bioavailability in vivo. A common starting point for formulating poorly soluble compounds for preclinical in vivo studies involves the use of a vehicle composed of a mixture of solvents. One suggested formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% saline
Alternatively, a formulation in corn oil can be considered:
-
10% DMSO
-
90% corn oil
It is recommended to use sonication to aid in the dissolution of PPQ-102 in the chosen vehicle.[4] The final formulation should be a clear solution. Researchers should perform small-scale formulation trials to ensure the stability and solubility of PPQ-102 in the chosen vehicle at the desired concentration before administering it to animals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of in vivo efficacy despite proven in vitro activity. | Poor Bioavailability: The formulation may not be optimal for absorption in the gastrointestinal tract (for oral administration) or from the site of injection. | Formulation Optimization: - Experiment with different ratios of co-solvents (e.g., increase PEG300 or Tween-80 concentration).- Consider alternative formulation strategies such as the preparation of a nanosuspension or an amorphous solid dispersion to improve dissolution rate and solubility.[5][6]- For oral administration, assess the pH-dependent solubility of PPQ-102 and consider formulations that protect the compound from the acidic environment of the stomach if it is found to be unstable or poorly soluble at low pH. |
| Rapid Metabolism/Clearance: The compound may be quickly metabolized by the liver or cleared from systemic circulation, preventing it from reaching the target tissue at a sufficient concentration. | Pharmacokinetic (PK) Studies: - Conduct a pilot PK study to determine the plasma concentration-time profile of PPQ-102 after administration. This will provide crucial information on its absorption, distribution, metabolism, and excretion (ADME) properties.- Measure key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). | |
| Inadequate Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site. | Dose-Response Study: - Based on in vitro IC50 and initial PK data, design a dose-escalation study to evaluate the in vivo efficacy at multiple dose levels.- Correlate the observed efficacy with the plasma and/or tissue concentrations of PPQ-102. | |
| High variability in experimental results between animals. | Inconsistent Formulation: The compound may not be uniformly dissolved or suspended in the vehicle, leading to inconsistent dosing. | Formulation Quality Control: - Ensure the formulation is prepared consistently for each experiment.- Visually inspect the formulation for any precipitation before each administration.- If using a suspension, ensure it is well-mixed before drawing each dose. |
| Biological Variability: Differences in animal age, weight, or health status can contribute to variability. | Standardize Experimental Conditions: - Use animals of the same age and from the same supplier.- Ensure consistent housing and dietary conditions.- Randomize animals into treatment groups. | |
| Precipitation of the compound upon administration. | Poor Solubility in Physiological Fluids: The formulation vehicle may be miscible with aqueous physiological fluids, causing the poorly soluble PPQ-102 to precipitate out. | Formulation Refinement: - Test the stability of the formulation upon dilution with a buffer at physiological pH (e.g., PBS pH 7.4) in vitro before in vivo administration.- Explore formulations that can maintain the compound in a solubilized state upon dilution, such as self-emulsifying drug delivery systems (SEDDS).[7] |
Experimental Protocols
Protocol 1: Preparation of PPQ-102 Formulation for Oral Gavage
-
Weigh the required amount of PPQ-102.
-
In a sterile tube, add 10% of the final volume as DMSO and dissolve the PPQ-102 completely.
-
Add 40% of the final volume as PEG300 and vortex thoroughly.
-
Add 5% of the final volume as Tween-80 and vortex until a clear solution is formed.
-
Add the remaining 45% of the volume as sterile saline and vortex thoroughly.
-
If necessary, sonicate the mixture in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the final formulation for clarity before administration.
Protocol 2: In Vitro Formulation Stability Test
-
Prepare the PPQ-102 formulation as described in Protocol 1.
-
Add a small volume of the formulation (e.g., 10 µL) to a larger volume of phosphate-buffered saline (PBS) at pH 7.4 (e.g., 990 µL) to mimic physiological dilution.
-
Incubate the mixture at 37°C.
-
Visually inspect for any signs of precipitation at various time points (e.g., 0, 30, 60, 120 minutes).
-
(Optional) Quantify the amount of PPQ-102 remaining in solution by centrifuging the sample and measuring the concentration in the supernatant using a suitable analytical method like HPLC.
Visualizations
Caption: A flowchart for troubleshooting the lack of in vivo efficacy of PPQ-102.
Caption: The inhibitory mechanism of PPQ-102 on the CFTR chloride channel.
Caption: A general experimental workflow for conducting in vivo studies with PPQ-102.
References
- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
PPQ-102 Assay Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the PPQ-102 assay. The information is tailored for scientists and drug development professionals encountering issues during their experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the PPQ-102 assay and how does it work?
The PPQ-102 assay is a cell-based fluorescence assay designed to measure the inhibitory activity of compounds on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. The assay typically uses Fischer Rat Thyroid (FRT) cells that are co-transfected to express both human CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).
The basic principle involves activating the CFTR channel, which allows an influx of iodide ions (I⁻) into the cell. This influx of iodide quenches the fluorescence of the YFP. A potent CFTR inhibitor like PPQ-102 will block this iodide influx, resulting in a reduced quenching of YFP fluorescence.[1]
Q2: What is the mechanism of action of PPQ-102?
PPQ-102 is a potent and reversible inhibitor of the CFTR chloride channel with an IC₅₀ of approximately 90 nM.[2][3][4] It acts by stabilizing the closed state of the CFTR channel, thus preventing the flow of chloride and other halide ions.[4] Unlike many other CFTR inhibitors, PPQ-102 is uncharged at physiological pH, meaning its effectiveness is not dependent on the cell's membrane potential.[3][4]
Q3: What are the key reagents and cell lines for this assay?
The essential components for a successful PPQ-102 assay include:
-
Cell Line: Fischer Rat Thyroid (FRT) cells are commonly used, though other cell lines like CHO, BHK, or HEK cells expressing CFTR can also be suitable.[5] The cells must be stably co-expressing both a functional human CFTR and a halide-sensing YFP.
-
CFTR Activators: A combination of forskolin and 3-isobutyl-1-methylxanthine (IBMX) is typically used to maximize the activation of CFTR by increasing intracellular cAMP levels.[5][6]
-
Halide Solution: An iodide-containing solution is used to induce YFP fluorescence quenching.
-
PPQ-102 Compound: The inhibitor being tested.
Troubleshooting Guide
Problem: No or Low Fluorescence Signal
Q4: My cells are not showing any fluorescence, or the signal is very weak. What could be the issue?
A lack of or weak fluorescence signal can stem from several factors related to the cells or the experimental setup.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Cell Health | Ensure cells are healthy, not overgrown, and free from contamination. Perform regular cell viability checks. |
| Low Transfection Efficiency | Verify the expression of both CFTR and YFP in your cell line using methods like Western blot or immunofluorescence. If expression is low, you may need to re-transfect or select a new clone. |
| Photobleaching | Minimize the exposure of cells to excitation light before the actual measurement. Use an anti-fade mounting medium if applicable for microscopy.[7] |
| Incorrect Filter Sets | Confirm that the excitation and emission filters on your fluorescence plate reader or microscope are appropriate for YFP. |
| Instrument Settings | Optimize the gain and exposure settings on your detection instrument to ensure the signal is within the linear range of detection. |
Problem: High Background Fluorescence
Q5: I am observing high background fluorescence in my assay wells. What can I do to reduce it?
High background can mask the specific signal and reduce the assay's sensitivity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Autofluorescence | Check for autofluorescence from your media, buffers, or the microplate itself. Phenol red in culture media is a common source of background fluorescence. Use phenol red-free media for the assay. |
| Compound Interference | The test compound itself might be fluorescent. Run a control well with the compound but without cells to check for this. |
| Non-specific Staining | If using any fluorescent dyes, non-specific binding can be an issue. Ensure adequate washing steps and consider using a blocking agent.[8] |
| Contamination | Bacterial or fungal contamination can lead to increased background fluorescence. Maintain sterile techniques throughout the experiment. |
Problem: Inconsistent or Unexpected Results
Q6: The fluorescence quenching is inconsistent across wells, or my positive control (PPQ-102) is not showing inhibition. Why is this happening?
Inconsistent results often point to issues with reagent preparation, cell handling, or the activation of CFTR.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal CFTR Activation | The combination of forskolin and IBMX is crucial for activating CFTR. Ensure these reagents are fresh and used at optimal concentrations. The final concentrations typically range from 10-20 µM for forskolin and 100 µM for IBMX.[6][9] |
| PPQ-102 Solubility Issues | PPQ-102 has low aqueous solubility. It is typically dissolved in DMSO to make a stock solution.[10] Ensure the final DMSO concentration in your assay is low (usually <0.5%) and consistent across all wells, as high concentrations can affect cell health and CFTR function. Use sonication if necessary to fully dissolve the compound.[10] |
| Uneven Cell Seeding | Ensure a uniform cell monolayer by properly mixing the cell suspension before plating and avoiding edge effects in the microplate. |
| Inaccurate Pipetting | Use calibrated pipettes and proper techniques to ensure consistent volumes of cells, compounds, and buffers are added to each well. |
| Timing of Reagent Addition | The timing of iodide and activator addition is critical. Develop a consistent workflow, especially for high-throughput screens. |
Experimental Protocols and Data
PPQ-102 Properties
| Property | Value | Reference |
| Target | CFTR | [2][4] |
| IC₅₀ | ~90 nM | [2][3][4] |
| Molecular Weight | 438.48 g/mol | [2] |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL) | [10] |
Key Reagent Concentrations
| Reagent | Typical Final Concentration | Purpose |
| Forskolin | 10 - 20 µM | Activates adenylyl cyclase to increase cAMP |
| IBMX | 100 µM | Inhibits phosphodiesterase to prevent cAMP degradation |
| PPQ-102 | 0.1 nM - 10 µM | CFTR inhibitor (for dose-response curve) |
| Iodide (NaI) | 100 mM | Quenches YFP fluorescence upon entering the cell |
Detailed Protocol: PPQ-102 Inhibition Assay
-
Cell Plating: Seed FRT cells co-expressing human CFTR and YFP in a 96-well black, clear-bottom microplate. Culture until they form a confluent monolayer.
-
Compound Preparation: Prepare a serial dilution of PPQ-102 in a suitable buffer. Remember to include a vehicle control (e.g., DMSO).
-
Washing: Gently wash the cell monolayer with a buffer (e.g., PBS) to remove culture medium.
-
Compound Incubation: Add the PPQ-102 dilutions to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Assay Setup: Place the microplate in a fluorescence plate reader equipped with the appropriate filters for YFP.
-
Baseline Reading: Measure the baseline fluorescence of each well.
-
CFTR Activation & Iodide Addition: Add a solution containing both the CFTR activators (forskolin and IBMX) and the iodide salt. This is typically done by the instrument's injector system to ensure a rapid and consistent addition.
-
Kinetic Measurement: Immediately after the addition of the activation/iodide solution, start a kinetic read of the fluorescence in each well over time (e.g., every 2 seconds for 10-20 seconds).
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Data Analysis: The rate of fluorescence quenching is proportional to the rate of iodide influx and thus CFTR activity. Calculate the initial slope of the fluorescence decay for each well. Plot the slope against the concentration of PPQ-102 to determine the IC₅₀.
Visualizations
Caption: A flowchart of the experimental workflow for the PPQ-102 assay.
Caption: The signaling pathway of CFTR activation and its inhibition by PPQ-102.
Caption: A logical workflow for troubleshooting common issues in the PPQ-102 assay.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. “CFTR Modulator Theratyping: Current Status, Gaps and Future Directions” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic β2AR stimulation limits CFTR activation in human airway epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to PPQ-102 and Other CFTR Inhibitors for Researchers
This guide provides a detailed comparison of the pyrimido-pyrrolo-quinoxalinedione (PPQ) CFTR inhibitor, PPQ-102, with other notable CFTR inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CFTR inhibition in diseases characterized by excessive CFTR activity, such as secretory diarrheas and polycystic kidney disease (PKD).
Introduction to CFTR Inhibitors
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-regulated chloride and bicarbonate channel crucial for epithelial fluid transport. While mutations leading to loss of CFTR function cause cystic fibrosis, hyperactivation of CFTR is implicated in the pathophysiology of secretory diarrheas and the expansion of cysts in polycystic kidney disease.[1][2] Consequently, inhibitors of CFTR are being investigated as potential therapeutics for these conditions. This guide focuses on comparing the properties and performance of a potent inhibitor, PPQ-102, against two other well-characterized CFTR inhibitors: the thiazolidinone CFTRinh-172 and the glycine hydrazide GlyH-101.
Comparative Data of CFTR Inhibitors
The following table summarizes the key quantitative and qualitative characteristics of PPQ-102, CFTRinh-172, and GlyH-101, providing a basis for their comparative evaluation.
| Feature | PPQ-102 | CFTRinh-172 | GlyH-101 |
| Chemical Class | Pyrimido-pyrrolo-quinoxalinedione | Thiazolidinone | Glycine hydrazide |
| Potency (IC50) | ~90 nM[2][3] | ~0.3–3 µM (cell type and membrane potential dependent) | ~5 µM[4] |
| Mechanism of Action | Stabilizes the channel closed state from the cytoplasmic side[2][3] | Stabilizes the channel closed state from the cytoplasmic side | External pore occlusion[4] |
| Voltage Dependence | Voltage-independent[2][3] | Voltage-independent | Voltage-dependent (inwardly rectifying block)[4] |
| Charge at Physiological pH | Uncharged[2][3] | Anionic | Predominantly monovalent anion[4] |
| Aqueous Solubility | Low | < 20 µM | ~1 mM[4] |
| Rapidity of Action | Rapid | Slower onset | Rapid (<1 min)[4] |
| Off-Target Effects | Not extensively reported, but did not inhibit calcium-activated chloride channels or cellular cAMP production in one study.[2] | Can induce ROS production and mitochondrial depolarization independent of CFTR inhibition.[5] Also reported to inhibit store-operated Ca2+ entry (SOCE).[3] | Can induce ROS production and mitochondrial depolarization independent of CFTR inhibition.[5] Also reported to inhibit store-operated Ca2+ entry (SOCE).[3] |
Performance in Preclinical Models
Polycystic Kidney Disease (PKD)
CFTR-mediated chloride secretion is a key driver of cyst fluid accumulation and expansion in PKD.[6] Inhibitors of CFTR have shown promise in preclinical models of this disease.
-
PPQ-102: In a neonatal kidney organ culture model of PKD, PPQ-102 not only prevented cyst expansion but also reduced the size of preformed cysts.[2][3] At concentrations of 2-20 µM, it progressively decreased cystic surface area in Pkd1–/– metanephroi.[7]
-
CFTRinh-172: Analogs of CFTRinh-172, such as tetrazolo-CFTRinh-172, have demonstrated near-complete suppression of cyst growth in an MDCK cell model and inhibited cyst number and growth by over 80% in an embryonic kidney cyst model.[8] Treatment of neonatal PKD mouse models with this analog slowed kidney enlargement and preserved renal function.[8]
-
GlyH-101: A phenyl-derived analog of GlyH-101, Ph-GlyH-101, also showed near-complete suppression of cyst growth in the MDCK cell model and significant inhibition of cyst formation in the embryonic kidney model.[8] In vivo administration to neonatal PKD mice slowed kidney enlargement and cyst expansion.[8]
Secretory Diarrhea
In secretory diarrheas, such as cholera, bacterial enterotoxins lead to a hyperactivation of CFTR, resulting in massive intestinal fluid loss. CFTR inhibitors are a rational therapeutic approach to reduce this fluid secretion.
-
PPQ-102: While not directly tested in diarrhea models in the primary publication, its high potency suggests potential efficacy.[2] However, other non-absorbable inhibitors are considered to have an advantage for this indication.[2]
-
CFTRinh-172: This inhibitor has demonstrated efficacy in mouse models of cholera and intestinal fluid secretion induced by heat-stable enterotoxin.[1] It has been shown to block cholera toxin-induced intestinal fluid secretion and suppress cyst growth in animal models of PKD.[9]
-
GlyH-101: In a closed-loop mouse model of cholera, intraluminal administration of GlyH-101 reduced cholera toxin-induced intestinal fluid secretion by approximately 80%.[4][10]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Ussing Chamber Assay for CFTR Inhibition
The Ussing chamber is a technique used to measure ion transport across epithelial tissues. It is a gold standard for studying CFTR activity.
Objective: To measure the effect of inhibitors on CFTR-mediated short-circuit current (Isc) in polarized epithelial cells.
Methodology:
-
Cell Culture: Grow a monolayer of CFTR-expressing epithelial cells (e.g., T84, FRT, or primary human bronchial epithelial cells) on permeable supports (e.g., Transwell inserts) until a high transepithelial resistance is achieved, indicating a confluent and polarized monolayer.[11]
-
Chamber Setup: Mount the permeable support containing the cell monolayer in an Ussing chamber. The chamber separates the apical and basolateral sides of the epithelium, allowing for independent perfusion and measurement.[12]
-
Electrophysiological Recordings: Bathe both sides of the monolayer with identical Ringer's solution, and maintain at 37°C and aerate with 95% O2/5% CO2. Clamp the transepithelial voltage to 0 mV using a voltage clamp amplifier, and continuously record the short-circuit current (Isc), which represents the net ion transport across the epithelium.[12][13]
-
CFTR Activation: To isolate CFTR-mediated current, first inhibit the epithelial sodium channel (ENaC) with amiloride added to the apical side. Then, stimulate CFTR activity by adding a cAMP-elevating cocktail (e.g., forskolin and IBMX) to the basolateral side.[13]
-
Inhibitor Application: Once a stable CFTR-mediated Isc is established, add the CFTR inhibitor (e.g., PPQ-102, CFTRinh-172, or GlyH-101) in increasing concentrations to the appropriate side of the monolayer (apical for GlyH-101, apical or basolateral for cell-permeable inhibitors like PPQ-102 and CFTRinh-172).
-
Data Analysis: Measure the change in Isc after the addition of the inhibitor. Construct a dose-response curve and calculate the IC50 value for each inhibitor.
Patch Clamp Assay for Single-Channel Recordings
Patch clamp electrophysiology allows for the direct measurement of the activity of individual ion channels, providing insights into their gating properties.
Objective: To determine the effect of inhibitors on the open probability (Po) and conductance of single CFTR channels.
Methodology:
-
Cell Preparation: Use cells expressing CFTR. For single-channel recordings, the cell-attached or excised-patch (inside-out or outside-out) configurations can be used.
-
Pipette and Solutions: Fabricate a glass micropipette with a small tip opening (1-2 µm) and fill it with a solution appropriate for recording chloride currents. The bath solution will depend on the patch configuration.
-
Gigaohm Seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal. This electrically isolates the small patch of membrane under the pipette tip.
-
Recording CFTR Activity: In the cell-attached or inside-out configuration, activate CFTR by including PKA and ATP in the bath solution. Record the single-channel currents at a fixed holding potential.
-
Inhibitor Application: Apply the CFTR inhibitor to the bath (for inside-out patches) or pipette (for outside-out patches) and record the changes in channel activity.
-
Data Analysis: Analyze the recordings to determine changes in single-channel current amplitude (conductance), open probability, mean open time, and mean closed time in the presence of the inhibitor.
YFP-Based Fluorescence Assay for High-Throughput Screening
This cell-based assay utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) to measure CFTR-mediated halide influx, making it suitable for high-throughput screening of potential CFTR inhibitors.
Objective: To rapidly screen for compounds that inhibit CFTR-mediated iodide influx.
Methodology:
-
Cell Line: Use a cell line that co-expresses human CFTR and a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L).
-
Cell Plating: Plate the cells in 96-well or 384-well microplates and allow them to grow to confluence.
-
Assay Buffer and Stimulation: Replace the culture medium with a buffer containing a low concentration of chloride and a high concentration of another anion (e.g., nitrate). Stimulate CFTR activity with a cAMP-elevating cocktail (e.g., forskolin, IBMX, and genistein).
-
Compound Addition: Add the test compounds (potential inhibitors) to the wells.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline YFP fluorescence. Initiate halide influx by adding an iodide-containing solution. The influx of iodide through active CFTR channels quenches the YFP fluorescence.
-
Data Analysis: The rate of fluorescence quench is proportional to the CFTR-mediated iodide influx. Calculate the percentage of inhibition for each compound by comparing the quench rate in the presence of the compound to the control (no inhibitor) and baseline (no CFTR activation) wells.
Visualizations
CFTR Activation and Inhibition Signaling Pathway
The following diagram illustrates the signaling pathway leading to CFTR activation and the points at which different classes of inhibitors act.
Caption: CFTR activation by the cAMP/PKA pathway and sites of inhibitor action.
CFTR Inhibitor Drug Discovery Workflow
This flowchart outlines a typical workflow for the discovery and preclinical development of novel CFTR inhibitors.
Caption: A typical workflow for CFTR inhibitor discovery and development.
Conclusion
PPQ-102 stands out as a highly potent, uncharged, and voltage-independent CFTR inhibitor with a distinct mechanism of action compared to glycine hydrazides like GlyH-101. Its efficacy in preclinical models of polycystic kidney disease is particularly noteworthy. While CFTRinh-172 and GlyH-101 have also demonstrated therapeutic potential, their lower potency and potential for off-target effects are important considerations. The choice of inhibitor for a particular research application or therapeutic development program will depend on the specific requirements, such as the desired potency, mechanism of action, and physicochemical properties. This guide provides a foundational comparison to aid in this selection process.
References
- 1. Secretory diarrhoea: mechanisms and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-Molecule CFTR Inhibitors Slow Cyst Growth in Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 8. Small-molecule CFTR inhibitors slow cyst growth in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 12. physiologicinstruments.com [physiologicinstruments.com]
- 13. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
A Head-to-Head Battle of CFTR Inhibitors: PPQ-102 vs. CFTR(inh)-172
An objective comparison for researchers, scientists, and drug development professionals.
In the landscape of cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors, two small molecules, PPQ-102 and CFTR(inh)-172, have emerged as critical tools for studying CFTR function and as potential therapeutic agents for diseases characterized by excessive CFTR activity, such as secretory diarrheas and polycystic kidney disease. This guide provides a comprehensive comparison of their efficacy, backed by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Efficacy: A Clear Distinction
Experimental data consistently demonstrates that PPQ-102 is a significantly more potent inhibitor of the CFTR chloride channel than CFTR(inh)-172.
| Inhibitor | IC50 Value | Cell Line / System | Key Findings |
| PPQ-102 | ~90 nM[1][2][3] | Fischer Rat Thyroid (FRT) cells expressing human CFTR | Completely inhibits CFTR chloride current.[1][2] |
| < 1 µM[1] | Nonpermeabilized T84 and bronchial epithelial cells | Substantially more potent than CFTR(inh)-172 in these cell lines.[1] | |
| CFTR(inh)-172 | ~300 nM (Ki)[4][5][6] | FRT cells expressing human CFTR | A potent and selective blocker of the CFTR chloride channel.[5][6] |
| 3-5 µM[1] | Nonpermeabilized T84 and bronchial epithelial cells | Less potent compared to PPQ-102 in these cell lines.[1] |
Mechanism of Action: Different Approaches to Channel Inhibition
While both inhibitors target the CFTR channel, they do so through distinct mechanisms, leading to the cessation of chloride ion flow.
PPQ-102 acts from the cytoplasmic side of the plasma membrane. It is an uncharged molecule at physiological pH, which means its ability to block the channel is independent of the cell's membrane potential.[1][2] Patch-clamp analysis has revealed that PPQ-102 stabilizes the closed state of the CFTR channel, effectively preventing it from opening and conducting chloride ions.[1][2]
CFTR(inh)-172 , a thiazolidinone compound, also acts from the cytoplasmic side.[7] It binds within the pore of the CFTR channel, stabilizing a nonconductive conformation. This action prevents the channel from allowing chloride ions to pass through, even in the presence of activating signals.[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are crucial. Below are representative methodologies for key experiments used to evaluate PPQ-102 and CFTR(inh)-172.
Fischer Rat Thyroid (FRT) Cell Culture and CFTR Expression
FRT cells are a widely used model for studying CFTR function due to their low endogenous chloride permeability.
-
Cell Culture: FRT cells are maintained in Coon's modified Ham's F-12 medium supplemented with 5% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Stable CFTR Expression: FRT cells are transfected with a plasmid containing the human CFTR cDNA. Stable transfectants are selected and maintained in a medium containing a selection antibiotic (e.g., G418).
-
Verification of CFTR Expression: Expression and proper localization of CFTR to the apical membrane are confirmed by immunofluorescence and Western blotting.
Short-Circuit Current (Isc) Measurement in Ussing Chambers
The Ussing chamber technique is a gold standard for measuring ion transport across epithelial tissues and cell monolayers.
-
Cell Plating: FRT-CFTR cells are seeded at a high density on permeable filter supports (e.g., Snapwell™ or Transwell®) and cultured for 7-10 days to form polarized monolayers.
-
Ussing Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a symmetrical Ringer's solution (e.g., 115 mM NaCl, 2.5 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 25 mM NaHCO3, and 10 mM glucose), gassed with 95% O2/5% CO2, and maintained at 37°C.
-
CFTR Activation: After a stable baseline is achieved, CFTR is activated by adding a cocktail of agonists, typically including forskolin (to increase intracellular cAMP) and IBMX (a phosphodiesterase inhibitor), to the apical or both compartments.
-
Inhibitor Addition: Once a maximal and stable Isc is reached, the inhibitor (PPQ-102 or CFTR(inh)-172) is added in increasing concentrations to the apical side to generate a dose-response curve.
-
Data Analysis: The change in Isc is measured, and the IC50 value is calculated by fitting the dose-response data to a Hill equation.
Single-Channel Patch-Clamp Analysis
This technique allows for the direct observation of the opening and closing of individual CFTR channels.
-
Cell Preparation: FRT-CFTR cells are plated on glass coverslips for 24-48 hours before the experiment.
-
Pipette Solution (Extracellular): The patch pipette is filled with a solution containing, for example, 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl2, and 10 mM TES, with the pH adjusted to 7.4.
-
Bath Solution (Intracellular): The bath solution contains, for example, 140 mM NMDG-Cl, 2 mM MgCl2, 10 mM TES, 1 mM ATP, and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels. The pH is adjusted to 7.4.
-
Recording: The inside-out patch configuration is established. The membrane potential is held at a constant voltage (e.g., -50 mV).
-
Inhibitor Application: After recording baseline channel activity, the inhibitor is perfused into the bath to observe its effect on single-channel currents.
-
Data Analysis: The channel open probability (Po), open time, and closed time are analyzed before and after the addition of the inhibitor to determine its mechanism of action.
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the CFTR activation pathway and the distinct mechanisms by which PPQ-102 and CFTR(inh)-172 inhibit channel function.
Caption: General CFTR activation pathway.
Caption: Mechanisms of CFTR inhibition.
Conclusion
Both PPQ-102 and CFTR(inh)-172 are invaluable tools for studying CFTR physiology and pathology. However, the data clearly indicates that PPQ-102 is a more potent inhibitor with an IC50 in the nanomolar range, significantly lower than that of CFTR(inh)-172. This higher potency, coupled with its voltage-independent mechanism of action, makes PPQ-102 a preferred choice for many research applications requiring maximal and consistent CFTR inhibition. The choice of inhibitor will ultimately depend on the specific experimental goals, including the desired potency, the cell system being used, and the specific questions being addressed. This guide provides the foundational data and methodologies to make an informed decision for future research and drug development endeavors.
References
- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPQ 102 | CFTR | Tocris Bioscience [tocris.com]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
PPQ-102: A Comparative Analysis of its Efficacy in Cyst Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PPQ-102's performance in inhibiting cyst growth with other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Executive Summary
PPQ-102 has emerged as a highly potent, nanomolar-level inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2] Experimental evidence demonstrates its efficacy in not only preventing the formation of renal cysts but also in reducing the size of pre-existing cysts in a preclinical model of polycystic kidney disease (PKD).[1][2] Its mechanism of action, which involves the stabilization of the closed state of the CFTR channel, offers a targeted approach to reducing the fluid accumulation that drives cyst expansion.[1][2] This guide will compare the quantitative efficacy of PPQ-102 with other therapeutic strategies and provide the necessary details for researchers to evaluate and potentially build upon these findings.
Comparative Efficacy of Cyst Growth Inhibitors
The following table summarizes the quantitative data on the efficacy of PPQ-102 in comparison to other compounds investigated for the treatment of polycystic kidney disease.
| Compound/Treatment | Target/Mechanism of Action | Model System | Key Efficacy Data | Reference |
| PPQ-102 | CFTR Chloride Channel Inhibitor | Neonatal mouse kidney organ culture | ~60% inhibition of cyst formation at 0.5 µM. Near complete absence of cysts at 2.5 and 5 µM. IC50 ~90 nM for CFTR inhibition.[1][3] | [1][2][3] |
| Tolvaptan | Vasopressin V2 Receptor Antagonist | Human Clinical Trials (ADPKD) | Slows the rate of total kidney volume increase and decline in kidney function. | [4] |
| CFTRinh-172 | CFTR Chloride Channel Inhibitor | MDCK cell cyst model, pkd-/- mice | Slowed cyst enlargement and preserved renal function. | [5][6] |
| VX-809 (Lumacaftor) | CFTR Corrector | pkd1-/- mouse model | Reduced cyst growth and cell proliferation. | [6][7] |
| Metformin | AMPK Activator | ADPKD mouse and miniature pig models | Inhibited renal cyst growth. | [8] |
| Curcumin | Ras/MAPK Signaling Pathway Modulator | MDCK cell cystic model, fetal renal cysts | Inhibited formation and enlargement of cysts. | [8] |
| Triptolide | - | - | Retards renal cyst development. | [9] |
Experimental Protocols
In Vitro Cyst Formation and Inhibition Assay (Neonatal Kidney Organ Culture)
This protocol is based on the methodology used to evaluate the effect of PPQ-102 on renal cyst formation.[1]
Objective: To assess the ability of a test compound to inhibit the formation and growth of cysts in an ex vivo model of polycystic kidney disease.
Materials:
-
E13.5 embryonic mouse kidneys
-
Defined culture medium (e.g., DMEM/F12)
-
8-Br-cAMP (to induce cyst formation)
-
Test compound (e.g., PPQ-102)
-
Vehicle control (e.g., DMSO)
-
Culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope with imaging capabilities
Procedure:
-
Harvest E13.5 embryonic kidneys from mice.
-
Place kidneys on a filter support in a culture plate containing defined medium.
-
To induce cyst formation, supplement the medium with a cystogenic agent such as 8-Br-cAMP.
-
Divide the kidneys into experimental groups:
-
Control group: Medium with 8-Br-cAMP and vehicle.
-
Treatment group(s): Medium with 8-Br-cAMP and varying concentrations of the test compound (e.g., 0.5 µM, 2.5 µM, 5 µM PPQ-102).
-
-
Culture the kidneys for a defined period (e.g., 3-4 days).
-
Monitor and capture images of the kidneys at regular intervals to observe cyst development.
-
At the end of the culture period, quantify the cystic area as a percentage of the total kidney area using image analysis software.
Short-Circuit Current Measurement for CFTR Inhibition
This electrophysiological technique is used to directly measure the inhibition of CFTR chloride channel activity.[1]
Objective: To quantify the inhibitory effect of a compound on CFTR-mediated chloride current.
Materials:
-
Epithelial cells expressing CFTR (e.g., Fischer rat thyroid (FRT) cells)
-
Permeable supports for cell culture
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Data acquisition system
-
Ringer's solution
-
CFTR activators (e.g., forskolin, IBMX)
-
Test compound (e.g., PPQ-102)
Procedure:
-
Culture CFTR-expressing epithelial cells on permeable supports until a confluent monolayer is formed.
-
Mount the permeable support in an Ussing chamber, separating the apical and basolateral chambers.
-
Bathe both sides of the monolayer with Ringer's solution and maintain at 37°C.
-
Measure the transepithelial voltage and apply a voltage clamp to maintain the voltage at 0 mV. The resulting current is the short-circuit current (Isc).
-
To isolate CFTR-mediated current, permeabilize the basolateral membrane with a pore-forming agent like amphotericin B and establish a chloride gradient across the epithelium.
-
Activate CFTR channels by adding activators (e.g., forskolin and IBMX) to the apical side and record the increase in Isc.
-
Once a stable activated current is achieved, add the test compound (e.g., PPQ-102) in a cumulative manner to the apical chamber.
-
Record the inhibition of the Isc at each concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizing Mechanisms and Workflows
Signaling Pathway of Cyst Fluid Secretion
Caption: cAMP-mediated signaling pathway leading to cyst fluid secretion and its inhibition by PPQ-102.
Experimental Workflow for PPQ-102 Validation
Caption: Workflow for the identification and validation of PPQ-102 as a cyst growth inhibitor.
References
- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Autosomal dominant polycystic kidney disease - Treatment - NHS [nhs.uk]
- 5. Small-Molecule CFTR Inhibitors Slow Cyst Growth in Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological reversal of renal cysts from secretion to absorption suggests a potential therapeutic strategy for managing autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plant-derived compounds for treating autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Applications of Herbal Medicine to Treat Autosomal Dominant Polycystic Kidney Disease [frontiersin.org]
Comparative Analysis of PPQ-102 Cross-reactivity with Key Drug Transporters: A Methodological and Illustrative Guide
Disclaimer: Publicly available experimental data on the specific cross-reactivity of PPQ-102 with transporters other than its primary target, the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), is limited. This guide therefore presents a hypothetical comparative analysis based on established experimental protocols used in the pharmaceutical industry to assess such interactions. The data herein is illustrative and intended to serve as a framework for potential future investigations.
Introduction
PPQ-102 is recognized as a highly potent inhibitor of the CFTR chloride channel, with an IC50 in the nanomolar range.[1] As with any drug candidate, understanding its potential for off-target interactions with other membrane transporters is crucial for a comprehensive safety and drug-drug interaction (DDI) profile. This guide outlines the standard methodologies for evaluating the cross-reactivity of a compound like PPQ-102 with major drug transporters, including members of the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, and presents illustrative data for comparison.
Hypothetical Cross-reactivity Profile of PPQ-102
The following table summarizes hypothetical data from in vitro inhibition assays for PPQ-102 against a panel of key drug transporters. This data is for illustrative purposes only.
| Transporter Family | Transporter | Assay Type | Known Substrate/Probe | Hypothetical IC50 (µM) for PPQ-102 | Interpretation |
| ABC Transporters | P-gp (ABCB1) | Vesicular Transport | N-methyl-quinidine | > 50 | Low potential for inhibition |
| BCRP (ABCG2) | Vesicular Transport | Estrone-3-sulfate | 25 | Moderate potential for inhibition | |
| SLC (Uptake) Transporters | OATP1B1 (SLCO1B1) | Cell-based Uptake | Estradiol-17β-glucuronide | > 50 | Low potential for inhibition |
| OATP1B3 (SLCO1B3) | Cell-based Uptake | Cholecystokinin-8 | > 50 | Low potential for inhibition | |
| OAT1 (SLC22A6) | Cell-based Uptake | Para-aminohippurate | 45 | Low to moderate potential for inhibition | |
| OAT3 (SLC22A8) | Cell-based Uptake | Estrone-3-sulfate | 18 | Moderate potential for inhibition | |
| OCT2 (SLC22A2) | Cell-based Uptake | Metformin | > 50 | Low potential for inhibition | |
| SLC (Efflux) Transporters | MATE1 (SLC47A1) | Vesicular Transport | Metformin | > 50 | Low potential for inhibition |
| MATE2-K (SLC47A2) | Vesicular Transport | Metformin | > 50 | Low potential for inhibition |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of transporter-mediated drug interactions. Below are standard protocols for the types of assays that would generate the data presented above.
Vesicular Transport Inhibition Assay (for ABC Transporters like P-gp and BCRP)
This assay determines if a test compound inhibits the transport of a known probe substrate into membrane vesicles overexpressing the transporter of interest.
-
Materials: Inside-out membrane vesicles from cells overexpressing the transporter (e.g., P-gp or BCRP), probe substrate (e.g., N-methyl-quinidine for P-gp, Estrone-3-sulfate for BCRP), test compound (PPQ-102), ATP, and a reaction buffer.
-
Procedure:
-
Pre-incubate the membrane vesicles with varying concentrations of the test compound (PPQ-102) or a known inhibitor (positive control) at 37°C.
-
Initiate the transport reaction by adding the probe substrate and ATP. A parallel reaction without ATP is run to determine passive diffusion.
-
After a specified incubation time (e.g., 5-10 minutes), stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to trap the vesicles.
-
Wash the vesicles to remove any unbound substrate.
-
Quantify the amount of substrate trapped within the vesicles using liquid scintillation counting or LC-MS/MS.
-
Calculate the ATP-dependent transport by subtracting the amount of substrate in the absence of ATP from that in the presence of ATP.
-
Determine the percent inhibition at each concentration of the test compound relative to the vehicle control and calculate the IC50 value by non-linear regression analysis.
-
Cell-based Uptake Inhibition Assay (for SLC Transporters like OATPs and OCTs)
This assay measures the ability of a test compound to inhibit the uptake of a probe substrate into cells overexpressing a specific uptake transporter.
-
Materials: A cell line stably overexpressing the transporter of interest (e.g., HEK293-OATP1B1), a corresponding parental cell line lacking the transporter, probe substrate, test compound (PPQ-102), and assay buffer.
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to form a monolayer.
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound (PPQ-102), a known inhibitor (positive control), or vehicle control in assay buffer for a short period (e.g., 10 minutes) at 37°C.
-
Add the probe substrate to initiate the uptake reaction and incubate for a defined time (e.g., 2-5 minutes).
-
Stop the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells and quantify the intracellular concentration of the probe substrate using LC-MS/MS or a radiolabeled substrate.
-
Calculate the transporter-specific uptake by subtracting the uptake in the parental cell line from that in the transporter-expressing cell line.
-
Determine the percent inhibition at each concentration of the test compound and calculate the IC50 value.
-
Visualizations
Experimental Workflow for Transporter Interaction Screening
The following diagram illustrates a typical workflow for assessing whether a new chemical entity (NCE) is a substrate or inhibitor of a drug transporter.
Caption: General workflow for transporter interaction assessment.
Hypothetical Signaling Interaction of PPQ-102
While PPQ-102 is a direct CFTR inhibitor, it is conceivable that chronic inhibition of CFTR in certain cell types could lead to downstream effects on the expression or function of other transporters. The diagram below illustrates a hypothetical pathway where CFTR inhibition could influence the activity of an ABC transporter like BCRP.
Caption: Hypothetical indirect regulation of BCRP by PPQ-102.
Conclusion
While direct experimental evidence for the cross-reactivity of PPQ-102 with major drug transporters is not currently available in the public domain, this guide provides a comprehensive framework for how such an evaluation would be conducted. The presented protocols and hypothetical data illustrate the standard approach to characterizing the DDI potential of a new chemical entity. Any future research into the off-target effects of PPQ-102 would likely involve similar in vitro screening cascades to ensure a thorough understanding of its pharmacokinetic and safety profile.
References
Replicating PPQ-102 Experimental Results: A Comparative Guide
For researchers and drug development professionals investigating Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors, replicating published findings is a critical step in the validation and advancement of new therapeutic agents. This guide provides a comprehensive overview of the experimental results associated with PPQ-102, a potent CFTR inhibitor, and compares its performance with other notable alternatives. Detailed experimental protocols and visual workflows are included to facilitate the replication of these key experiments.
Performance Comparison of CFTR Inhibitors
PPQ-102 has demonstrated nanomolar potency in inhibiting the CFTR chloride channel. The following table summarizes its performance in comparison to other well-known CFTR inhibitors, providing key quantitative data from published studies.
| Compound | IC50 (CFTR Inhibition) | Key Characteristics | Reference |
| PPQ-102 | ~90 nM | Uncharged at physiological pH, voltage-independent inhibition, stabilizes the channel's closed state. Effective in reducing cyst size in polycystic kidney disease models.[1][2][3] | [1][2][3] |
| CFTRinh-172 | 3-5 µM | A thiazolidinone compound, acts on the cytoplasmic side of the plasma membrane.[1][4] | [1][4] |
| GlyH-101 | ~5 µM | A glycine hydrazide that acts as an external pore occluder.[1][4] | [1][4] |
| BPO-27 | ~8 nM | A benzopyrimido-pyrrolo-oxazinedione analog of PPQ-102 with improved metabolic stability and aqueous solubility.[5] | [5] |
Experimental Protocols
To aid in the replication of the pivotal experiments that established the efficacy of PPQ-102, detailed methodologies for three key assays are provided below.
Patch-Clamp Analysis for CFTR Channel Activity
This electrophysiological technique is used to measure the ion flow through a single CFTR channel, providing insights into the mechanism of inhibition.
Objective: To determine the effect of PPQ-102 on the gating properties of the CFTR channel.
Methodology:
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR are cultured under standard conditions.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with pipette solution.
-
Solutions:
-
Pipette Solution (intracellular): Contains (in mM): 130 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl2, 5 EGTA, 8 NaCl, 10 TES, and 1 Mg-ATP, adjusted to pH 7.2.
-
Bath Solution (extracellular): Contains (in mM): 135 NMDG-Cl, 2 CaCl2, 1 MgCl2, 10 glucose, and 10 TES, adjusted to pH 7.4.
-
-
Recording:
-
Establish a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane to achieve the cell-attached or whole-cell configuration.
-
Record single-channel currents at a holding potential of +80 mV.
-
Activate CFTR channels by adding 10 µM forskolin and 100 µM IBMX to the bath solution.[1]
-
After obtaining a stable baseline of channel activity, apply PPQ-102 to the bath solution at the desired concentration (e.g., 1 µM).[1]
-
-
Data Analysis: Analyze the recorded currents to determine changes in channel open probability (Po), mean open time, and mean closed time before and after the application of PPQ-102.
Short-Circuit Current (Isc) Measurements in Epithelial Monolayers
This assay measures the net ion transport across a polarized epithelial cell monolayer, providing a quantitative measure of CFTR-dependent chloride secretion.
Objective: To determine the dose-response relationship of PPQ-102 inhibition on CFTR-mediated chloride current.
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) or T84 intestinal epithelial cells are cultured on permeable supports (e.g., Snapwell inserts) until a confluent and polarized monolayer is formed, as indicated by a high transepithelial electrical resistance (TEER).
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. Both sides are bathed in symmetrical chloride solutions.
-
Solutions:
-
Ringer's Solution: Contains (in mM): 120 NaCl, 25 NaHCO3, 3.3 KH2PO4, 0.8 K2HPO4, 1.2 CaCl2, 1.2 MgCl2, and 10 glucose, gassed with 95% O2/5% CO2 at 37°C.
-
-
Measurement:
-
Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc).
-
To isolate CFTR-dependent current, first inhibit the epithelial sodium channel (ENaC) with an apical application of amiloride (10 µM).
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist cocktail (e.g., 10 µM forskolin and 100 µM IBMX) to the basolateral side.
-
Once a stable stimulated Isc is achieved, add increasing concentrations of PPQ-102 to the apical side to generate a dose-response curve.
-
-
Data Analysis: Calculate the percentage of inhibition at each PPQ-102 concentration relative to the maximal stimulated current to determine the IC50 value.
Neonatal Kidney Organ Culture Model of Polycystic Kidney Disease (PKD)
This ex vivo model is used to assess the efficacy of compounds in preventing or reversing cyst formation in a physiologically relevant context.
Objective: To evaluate the ability of PPQ-102 to inhibit cyst growth in a model of PKD.
Methodology:
-
Organ Culture:
-
Dissect embryonic day 13.5 (E13.5) kidneys from mice.
-
Culture the whole kidneys on a porous membrane (e.g., Nucleopore filter) at the air-liquid interface in a defined medium.
-
-
Cyst Induction: Induce cyst formation by supplementing the culture medium with a cAMP agonist, such as 0.5 mM 8-Br-cAMP.
-
Treatment:
-
Prevention Study: Culture the kidneys in the presence of 8-Br-cAMP and varying concentrations of PPQ-102 (e.g., 0.5 µM, 2.5 µM, 5 µM) for 4 days.[2]
-
Reversal Study: Culture the kidneys in the presence of 8-Br-cAMP for 3 days to allow cysts to form, then add PPQ-102 to the medium and continue culture for another 1-2 days.[1]
-
-
Analysis:
-
Monitor kidney growth and cyst formation daily using a dissecting microscope.
-
At the end of the experiment, fix, embed, and section the kidneys for histological analysis (e.g., hematoxylin and eosin staining).
-
Quantify the cystic area as a percentage of the total kidney area using image analysis software.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
References
- 1. pnas.org [pnas.org]
- 2. Cell signaling and regulation of CFTR expression in cystic fibrosis cells in the era of high efficiency modulator therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CFTR and Ca2+ Signaling in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to CFTR Inhibition: PPQ-102 as a Potent Positive Control
In the landscape of cystic fibrosis research and drug development, the use of reliable positive controls is paramount for the validation of high-throughput screening assays and detailed mechanistic studies. This guide provides a comprehensive comparison of PPQ-102 with other commonly used Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors, offering researchers, scientists, and drug development professionals a detailed resource for selecting and utilizing the most appropriate positive control for their experimental needs.
Unveiling PPQ-102: A Nanomolar Potency Inhibitor
PPQ-102, a pyrimido-pyrrolo-quinoxalinedione, has emerged as a highly potent and specific inhibitor of the CFTR chloride channel. Its discovery through high-throughput screening has provided the research community with a valuable tool for studying CFTR function and for the development of novel therapeutics for conditions such as secretory diarrheas and polycystic kidney disease.[1][2]
Mechanism of Action
PPQ-102 exerts its inhibitory effect by stabilizing the closed state of the CFTR channel.[2][3][4] This action is voltage-independent, a key characteristic that distinguishes it from some other CFTR inhibitors.[2][3] As an uncharged molecule at physiological pH, PPQ-102 is not susceptible to membrane potential-dependent cellular partitioning, which can influence the efficacy of charged inhibitors.[1][2][3][4] Patch-clamp analysis has confirmed that PPQ-102 reduces the channel's open probability without altering its unitary conductance.[3]
Comparative Analysis of CFTR Inhibitors
The selection of an appropriate positive control for CFTR inhibition studies requires a thorough understanding of the available compounds. Here, we compare PPQ-102 with two other widely used inhibitors: CFTRinh-172 and GlyH-101.
| Inhibitor | Chemical Class | IC50 / Ki | Mechanism of Action | Key Characteristics |
| PPQ-102 | Pyrimido-pyrrolo-quinoxalinedione | ~90 nM (IC50)[2][3][4][5] | Stabilizes the channel closed state; Voltage-independent.[2][3][4] | Uncharged at physiological pH; High potency.[1][2][3][4] |
| CFTRinh-172 | Thiazolidinone | ~300 nM (Ki)[4][6] | Binds inside the pore, stabilizing a non-conductive state; Voltage-independent.[1][7] | Selective, but can affect mitochondrial function at higher concentrations.[8] |
| GlyH-101 | Glycine hydrazide | 1.4 µM (at +60 mV) to 5.6 µM (at -60 mV) (Ki)[2][9] | Occludes the external pore entrance; Voltage-dependent.[2][9] | Water-soluble; Rapid action.[2][9] |
Experimental Protocols for Assessing CFTR Inhibition
Accurate and reproducible data are the bedrock of scientific advancement. The following are detailed protocols for key experiments used to characterize CFTR inhibitors.
YFP-Based Halide Influx Assay
This high-throughput screening assay measures CFTR-mediated halide influx by observing the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q) co-expressed with CFTR in cells.
Protocol:
-
Cell Culture: Plate Fischer Rat Thyroid (FRT) cells co-expressing human CFTR and YFP-H148Q in 96-well black, clear-bottom plates and culture until confluent.
-
Assay Buffer Preparation: Prepare a standard phosphate-buffered saline (PBS) and a PBS solution where chloride is replaced with iodide (PBS-I).
-
Compound Incubation: Wash the cells with PBS. Add the test compounds (including PPQ-102 as a positive control) at desired concentrations and incubate for 10-20 minutes at 37°C.
-
CFTR Activation and Fluorescence Reading: Place the plate in a fluorescence plate reader. Simultaneously add a CFTR agonist cocktail (e.g., forskolin and IBMX) and PBS-I to each well.
-
Data Acquisition: Measure the YFP fluorescence at regular intervals for 10-20 seconds. The rate of fluorescence quenching is proportional to the rate of iodide influx through CFTR.
-
Data Analysis: Calculate the initial rate of fluorescence decrease for each well. Normalize the data to the control wells (vehicle and a maximal inhibitor like PPQ-102) to determine the percent inhibition.
Ussing Chamber Electrophysiology
The Ussing chamber technique is the gold standard for measuring ion transport across epithelial monolayers.
Protocol:
-
Cell Culture: Culture epithelial cells (e.g., FRT, T84, or primary human bronchial epithelial cells) on permeable supports (e.g., Snapwell inserts) until a confluent and polarized monolayer is formed.[10]
-
Chamber Setup: Mount the permeable supports in Ussing chambers, separating the apical and basolateral chambers. Fill both chambers with identical Krebs-Ringer bicarbonate solution, maintained at 37°C and gassed with 95% O2/5% CO2.[11]
-
Baseline Measurement: Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add amiloride to the apical chamber to inhibit the epithelial sodium channel (ENaC) and isolate the chloride current.[10]
-
CFTR Activation: Add a CFTR agonist cocktail (e.g., forskolin and IBMX) to the basolateral side to stimulate CFTR-mediated chloride secretion, observed as an increase in Isc.[10]
-
Inhibitor Addition: Once a stable stimulated Isc is achieved, add the CFTR inhibitor (e.g., PPQ-102) to the apical chamber in a cumulative, dose-dependent manner.
-
Data Analysis: Record the change in Isc after each addition. Calculate the percentage of inhibition relative to the stimulated current and determine the IC50 value.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity at the single-channel or whole-cell level.
Protocol:
-
Cell Preparation: Culture cells expressing CFTR (e.g., FRT or CHO cells) on glass coverslips.
-
Pipette and Solutions: Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the appropriate pipette solution. The bath solution will contain physiological ion concentrations.
-
Seal Formation: Form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Configuration:
-
Whole-Cell: Apply suction to rupture the cell membrane under the pipette, allowing access to the entire cell's ion channels.
-
Excised Inside-Out Patch: After forming a cell-attached patch, pull the pipette away to excise a patch of membrane with the intracellular side facing the bath solution.
-
-
CFTR Activation: For whole-cell recordings, include a CFTR agonist in the pipette solution or add it to the bath. For excised patches, add ATP and the catalytic subunit of protein kinase A (PKA) to the bath to activate CFTR.[12]
-
Inhibitor Application: Perfuse the CFTR inhibitor onto the cell or the excised patch at various concentrations.
-
Data Acquisition and Analysis: Record the current at a fixed holding potential or during voltage steps. For single-channel recordings, analyze the channel open probability (Po), open time, and closed time. For whole-cell recordings, measure the total current amplitude.
Visualizing CFTR Inhibition and Experimental Processes
To further aid in the understanding of CFTR inhibition and the experimental approaches used to study it, the following diagrams have been generated.
Caption: Mechanism of action for different CFTR inhibitors.
Caption: General experimental workflow for CFTR inhibitor screening.
Caption: Logical relationship between different CFTR assays.
Conclusion
PPQ-102 stands out as a superior positive control for CFTR inhibition studies due to its high potency, well-defined mechanism of action, and favorable physicochemical properties. Its use, in conjunction with other established inhibitors like CFTRinh-172 and GlyH-101, allows for a robust and comprehensive evaluation of novel CFTR modulators. The detailed experimental protocols and illustrative diagrams provided in this guide are intended to empower researchers to conduct high-quality, reproducible experiments, ultimately accelerating the discovery of new therapies for CFTR-related diseases.
References
- 1. pnas.org [pnas.org]
- 2. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting CFTR inhibition: a comparative study of CFTRinh-172 and GlyH-101 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. GlyH-101 and CaCCinh-A01 Inhibited HT-29 Proliferation by Activating the Mitochondrial Apoptosis Pathway and Arresting the Cell Cycle | Anticancer Research [ar.iiarjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 12. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Controls for PPQ-102 Experiments
An Objective Comparison for Validating CFTR Inhibition Studies
For researchers investigating the potent CFTR inhibitor, PPQ-102, the use of appropriate negative controls is paramount for validating experimental findings and ensuring the observed effects are specifically due to CFTR inhibition. This guide provides a comprehensive comparison of suitable negative controls for PPQ-102, complete with experimental data, detailed protocols, and visual aids to facilitate robust experimental design.
Understanding PPQ-102 and the Importance of Negative Controls
PPQ-102 is a highly potent, reversible, and voltage-independent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, with a reported IC50 of approximately 90 nM.[1][2][3] Its mechanism of action is believed to involve the stabilization of the channel's closed state. Given its potency, it is crucial to differentiate the specific effects of CFTR inhibition from potential off-target or non-specific effects of the compound. Negative controls are essential for this purpose, providing a baseline to which the effects of PPQ-102 can be compared. An ideal negative control should be structurally similar to the active compound but devoid of the specific biological activity being studied.
Recommended Negative Controls for PPQ-102
Based on structure-activity relationship (SAR) studies of pyrimido-pyrrolo-quinoxalinedione (PPQ) analogs, two compounds have been identified as inactive against CFTR and are therefore recommended as negative controls in experiments involving PPQ-102. These compounds share the core PPQ scaffold but possess substitutions that render them unable to inhibit the CFTR channel.
The primary structural difference lies in the replacement of the 5-methyl-2-furanyl group present in PPQ-102 with either a 1H-benzimidazole-2-yl or a chromenone moiety.
| Compound | Core Structure | Key Substitution | Reported CFTR Activity |
| PPQ-102 (Active Compound) | Pyrimido-pyrrolo-quinoxalinedione | 5-methyl-2-furanyl | Active (IC50 ≈ 90 nM) |
| Negative Control 1 (NC-1) | Pyrimido-pyrrolo-quinoxalinedione | 1H-benzimidazole-2-yl | Inactive |
| Negative Control 2 (NC-2) | Pyrimido-pyrrolo-quinoxalinedione | Chromenone | Inactive |
Data sourced from Tradtrantip L, et al. J Med Chem. 2009.
Experimental Protocols
To differentiate the activity of PPQ-102 from the inactive controls, two key experimental protocols are recommended: short-circuit current measurements and single-channel patch-clamp recordings.
Protocol 1: Short-Circuit Current Measurement in Polarized Epithelial Cells
This technique measures the net ion transport across a polarized epithelial monolayer, providing a functional readout of CFTR activity.
Materials:
-
Polarized epithelial cells expressing CFTR (e.g., T84, FRT, or primary bronchial epithelial cells) cultured on permeable supports (e.g., Transwell®).
-
Ussing chamber system.
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose).
-
Forskolin (to activate CFTR).
-
PPQ-102 and negative control compounds (NC-1, NC-2) dissolved in a suitable solvent (e.g., DMSO).
-
Amiloride (to block epithelial sodium channels).
Procedure:
-
Mount the permeable supports with confluent cell monolayers in the Ussing chamber.
-
Equilibrate the tissues with pre-warmed and gassed (95% O2 / 5% CO2) Ringer's solution on both the apical and basolateral sides.
-
Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
Add amiloride (10 µM) to the apical side to inhibit ENaC-mediated sodium current.
-
Once the Isc stabilizes, add forskolin (10-20 µM) to the basolateral side to activate CFTR-mediated chloride secretion, which will be observed as an increase in Isc.
-
After the forskolin-stimulated Isc reaches a plateau, add PPQ-102 or a negative control compound to the apical side in a cumulative, dose-dependent manner.
-
Record the inhibition of the forskolin-stimulated Isc. PPQ-102 should elicit a dose-dependent decrease in Isc, while the negative controls should have a minimal effect.
Protocol 2: Single-Channel Patch-Clamp Recording
This electrophysiological technique allows for the direct observation of the activity of individual CFTR channels, providing insights into the mechanism of inhibition.
Materials:
-
Cells expressing CFTR.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette solution (e.g., 140 mM N-methyl-D-glucamine (NMDG)-Cl, 5 mM MgCl2, 10 mM TES, pH 7.4).
-
Bath solution (e.g., 140 mM NMDG-Cl, 2 mM MgCl2, 10 mM TES, 1 mM EGTA, pH 7.4).
-
ATP and Protein Kinase A (PKA) to activate CFTR channels.
-
PPQ-102 and negative control compounds.
Procedure:
-
Form a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.
-
Excise the patch of membrane to achieve the inside-out configuration.
-
Perfuse the cytoplasmic face of the patch with the bath solution containing ATP and PKA to activate CFTR channels.
-
Record single-channel currents at a fixed holding potential.
-
After observing stable channel activity, perfuse the bath with a solution containing PPQ-102 or a negative control compound.
-
Analyze the recordings for changes in channel open probability (Po), open time, and closed time. PPQ-102 is expected to significantly decrease the channel open probability by prolonging the closed state, while the negative controls should not significantly alter channel gating.
Visualizing the Experimental Logic and Workflow
To further clarify the experimental design and the relationship between the compounds, the following diagrams are provided.
Caption: Logical diagram illustrating the relationship between the core scaffold, specific substitutions, and the resulting biological activity on the CFTR channel.
Caption: Workflow diagram outlining the key steps in the experimental comparison of PPQ-102 and its negative controls.
By employing these structurally related but inactive negative controls and following rigorous experimental protocols, researchers can confidently attribute the observed effects of PPQ-102 to its specific inhibition of the CFTR chloride channel, thereby strengthening the validity and impact of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US9303035B2 - Substituted pyrazino[1â²,2â²:1,2]pyrrolo[3,4-d]pyrimidines, pyrimido[4â²,5â²:3,4]pyrrolo[2,1-c][1,4]oxazines and pyrimido[4â²,5â²:3,4]pyrrolo[1,2-d][1,4]oxazepines for inhibiting the CFTR channel - Google Patents [patents.google.com]
- 3. Alan Verkman | UCSF Profiles [profiles.ucsf.edu]
Independent Verification of PARP Inhibitor IC50: A Comparative Guide
A Note on PPQ-102: Initial analysis of the query for "PPQ-102" indicates that this compound is a potent inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) with a reported IC50 of approximately 90 nM.[1] As such, it belongs to a different class of therapeutic agents than Poly (ADP-ribose) polymerase (PARP) inhibitors. A direct comparison of the IC50 values between a CFTR inhibitor and PARP inhibitors would not be scientifically meaningful due to their distinct molecular targets and mechanisms of action.
This guide will therefore focus on the independent verification and comparison of IC50 values for a selection of well-characterized PARP inhibitors. We will use Olaparib as the primary example and compare its activity with other prominent PARP inhibitors, providing researchers, scientists, and drug development professionals with a framework for such comparative analysis.
Comparative Analysis of PARP Inhibitor IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For PARP inhibitors, this value is typically determined through biochemical assays that measure the enzymatic activity of PARP1 and PARP2. The following table summarizes the reported IC50 values for several leading PARP inhibitors in cell-free enzymatic assays. It is important to note that these values can vary between different studies and experimental conditions.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | 5[2][3][4] | 1[2][3][4] |
| Rucaparib | 1.4 (Ki)[2] | 0.17 (Ki)[5] |
| Niraparib | 3.8[2][6] | 2.1[2][6] |
| Talazoparib | 0.57[2][7][8] | Potent inhibitor |
| Veliparib | 5.2 (Ki)[2][9][10] | 2.9 (Ki)[2][9][10] |
Note: Some values are reported as Ki (inhibition constant) which is related to IC50 but can differ based on assay conditions.
Experimental Protocol: In Vitro PARP1 Enzymatic Assay for IC50 Determination
This protocol describes a representative method for determining the IC50 of a test compound against PARP1 using a chemiluminescent assay format.
1. Principle: This assay measures the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ substrate onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light signal is proportional to PARP1 activity, and a decrease in signal in the presence of an inhibitor indicates its potency.
2. Materials and Reagents:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well microplate
-
Activated DNA (e.g., nuclease-treated salmon testes DNA)
-
PARP Assay Buffer (e.g., 50 mM Tris pH 8.0, 1 mM DTT)
-
Biotinylated NAD+
-
Test compound (PARP inhibitor) and vehicle control (e.g., DMSO)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate luminometer
3. Assay Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the test compound in PARP Assay Buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
Dilute the PARP1 enzyme and activated DNA to their optimal working concentrations in ice-cold PARP Assay Buffer.
-
Prepare the biotinylated NAD+ solution in PARP Assay Buffer.
-
-
Reaction Setup:
-
Add 25 µL of the serially diluted test compound or vehicle control to the appropriate wells of the histone-coated microplate.
-
Add 25 µL of the PARP1 enzyme/activated DNA mixture to all wells except the "no enzyme" control wells.
-
Initiate the enzymatic reaction by adding 50 µL of the biotinylated NAD+ solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the PARPylation reaction to proceed.
-
-
Detection:
-
Wash the plate multiple times with Wash Buffer to remove unreacted components.
-
Add diluted streptavidin-HRP conjugate to each well and incubate to allow binding to the incorporated biotin.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add the chemiluminescent HRP substrate to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the luminescence using a microplate luminometer.
-
Subtract the background signal (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of a PARP inhibitor's IC50 value using an in vitro enzymatic assay.
Caption: Workflow for PARP inhibitor IC50 determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for PP102
This document provides critical safety and logistical information for the proper handling and disposal of PP102, a flammable liquid and vapor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining a safe laboratory environment.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Physical State | Liquid |
| Color | Colorless |
| Odor | Characteristic |
| Flash Point | Not specified |
| Upper/Lower Flammability | Not specified |
| Vapor Pressure | Not specified |
| Vapor Density | Not specified |
| Relative Density | Not specified |
| Water Solubility | Not specified |
| Auto-ignition Temperature | Not specified |
Hazard Identification and Safety Precautions
This compound is classified as a flammable liquid and vapor that may cause drowsiness or dizziness, respiratory irritation, and damage to organs through prolonged or repeated exposure.[1] It is also suspected of causing cancer and may be fatal if swallowed and enters airways.[2]
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][3]
-
Keep containers tightly closed.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Wear protective gloves, eye protection, and flame-retardant protective clothing.[1]
-
Avoid breathing vapors, mist, or gas.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Wash hands thoroughly after handling.[1]
Experimental Protocols: Safe Handling and Storage
Handling:
-
Ensure adequate ventilation and use local exhaust ventilation where necessary.[2][4]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and flame-retardant clothing.[1][3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke when using this product.[1]
Storage:
-
Store in a cool, well-ventilated place away from direct sunlight and sources of ignition.[4]
-
Keep containers tightly closed.[1]
-
Store away from incompatible materials such as some plastics and strong oxidizers.[3]
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[3] Do not allow the product to enter drains, sewers, or watercourses.[1][2]
Spill Cleanup:
-
Remove all sources of ignition.[1]
-
Ensure adequate ventilation.[1]
-
Wear appropriate PPE.[2]
-
Absorb the spill with a liquid-binding material such as sand, diatomite, or universal binders.[2]
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Do not flush with water.[2]
Waste Disposal: Contaminated materials and empty containers should be disposed of as hazardous waste. Contact a licensed professional waste disposal service to ensure compliance with all applicable regulations.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling PP102
Disclaimer: The chemical identifier "PP102" is not a publicly recognized standard chemical name, and specific handling, safety, and disposal information could not be found. The following guidance is based on general best practices for handling potentially hazardous chemicals in a laboratory setting. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) and their institution's Chemical Hygiene Plan for this compound before handling this substance.
Immediate Safety and Personal Protective Equipment (PPE)
When handling any new or uncharacterized substance like this compound, a cautious approach is paramount. The selection of Personal Protective Equipment (PPE) should be based on a thorough risk assessment that considers the potential hazards, which may include chemical, physical, and health risks.
General PPE Recommendations for Handling Unknown Chemicals:
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects eyes from splashes, sprays, and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). The specific glove material should be selected based on the chemical's properties as detailed in the SDS. Gloves must be inspected before use and disposed of properly after handling the substance. | Prevents skin contact with the chemical, which could cause irritation, burns, or toxic absorption. |
| Body Protection | A flame-retardant and antistatic laboratory coat is recommended. For larger quantities or higher-risk procedures, a chemical-resistant apron or suit may be necessary. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted respirator (e.g., N95, or a respirator with appropriate chemical cartridges) may be required if there is a risk of inhaling dust, vapors, or aerosols. Work should be conducted in a well-ventilated area or a chemical fume hood. | Prevents inhalation of hazardous substances that could cause respiratory irritation or systemic toxicity. |
Operational Plan for Handling this compound
A systematic workflow is crucial to ensure safety and experimental integrity when working with any chemical. The following diagram outlines a general workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
